VH032-PEG5-C6-Cl
Beschreibung
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Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H59ClN4O9S/c1-28-34(53-27-41-28)30-11-9-29(10-12-30)24-40-36(46)32-23-31(44)25-43(32)37(47)35(38(2,3)4)42-33(45)26-52-22-21-51-20-19-50-18-17-49-16-15-48-14-8-6-5-7-13-39/h9-12,27,31-32,35,44H,5-8,13-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYHVGXLTSRLTE-MEEYNGGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H59ClN4O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of VH032-PEG5-C6-Cl
For Researchers, Scientists, and Drug Development Professionals
Abstract
VH032-PEG5-C6-Cl, also known as HaloPROTAC 2, is a heterobifunctional molecule designed for targeted protein degradation. As a Proteolysis Targeting Chimera (PROTAC), it leverages the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest that have been fused with a HaloTag7. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular components, the signaling pathway it initiates, and detailed protocols for its experimental validation.
Introduction to this compound
This compound is a chemical probe used in "chemical genetics" to induce the degradation of specific proteins. It is composed of three key moieties:
-
VH032: A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5]
-
PEG5-C6 Linker: A 5-unit polyethylene (B3416737) glycol (PEG) chain connected to a 6-carbon alkyl chain, which links the two active ends of the molecule.[6][7][8]
-
Chloroalkane (Cl): A reactive group that specifically and covalently binds to HaloTag7 fusion proteins.[6][7][8][9][10]
This tripartite structure allows this compound to act as a molecular bridge, bringing a HaloTag7-labeled protein of interest into close proximity with the VHL E3 ligase complex.[9] This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the proteasome.
Mechanism of Action
The mechanism of this compound-mediated protein degradation can be broken down into the following key steps:
-
Ternary Complex Formation: this compound simultaneously binds to the VHL E3 ligase via its VH032 moiety and to the HaloTag7-fused protein of interest (POI) via its chloroalkane warhead. This forms a key ternary complex: POI-PROTAC-E3 ligase.[11]
-
Ubiquitination of the Target Protein: The formation of the ternary complex brings the target protein into the vicinity of the E3 ligase's enzymatic machinery. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled.
-
PROTAC Recycling: After the degradation of the target protein, this compound is released and can engage another target protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.
Quantitative Data
The following table summarizes the key quantitative parameters associated with the components and activity of this compound and related molecules.
| Parameter | Molecule/Interaction | Value | Notes |
| Binding Affinity (Kd) | VH032 and VHL E3 Ligase | 185 nM | This affinity is crucial for the recruitment of the E3 ligase.[3][4] |
| Binding Affinity (Kd) | Chloroalkane and HaloTag7 | ~2.62 mM | The interaction is of low affinity but forms an irreversible covalent bond.[12][13] |
| Degradation Efficacy | This compound on GFP-HaloTag7 | ~70% degradation at 2.5 µM | This demonstrates the ability of the PROTAC to induce degradation of a target protein in a cellular context.[3][8] |
| Half-maximal Degradation Concentration (DC50) | HaloPROTAC3 (a more potent analogue) | 19 ± 1 nM | This highlights the potential for high potency in optimized HaloPROTACs.[11] |
| Maximum Degradation (Dmax) | HaloPROTAC3 | 90 ± 1 % | Indicates the extent of degradation achievable with an optimized HaloPROTAC.[11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and a typical experimental workflow for characterizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Ubiquitination Assay - Profacgen [profacgen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. HaloTag - Wikipedia [en.wikipedia.org]
- 11. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unveiling the Mechanism of VH032-PEG5-C6-Cl: A Technical Guide to Targeted Protein Degradation
For Immediate Release
A Deep Dive into the Core Principles of VH032-PEG5-C6-Cl, a Key Tool in Targeted Protein Degradation for Researchers, Scientists, and Drug Development Professionals.
This technical guide elucidates the fundamental principle of action of this compound, a heterobifunctional molecule at the forefront of targeted protein degradation research. This molecule serves as a powerful tool for the selective elimination of proteins of interest within a cellular context, offering a distinct advantage over traditional inhibition methods. Its modular design, comprising a von Hippel-Lindau (VHL) E3 ligase ligand (VH032), a polyethylene (B3416737) glycol (PEG) linker, and a reactive chlorohexyl (C6-Cl) moiety, enables the hijacking of the cell's natural protein disposal machinery—the ubiquitin-proteasome system.
Core Principle of Action: Hijacking the Ubiquitin-Proteasome System
This compound operates as a Proteolysis Targeting Chimera (PROTAC). The fundamental principle of its action is to induce the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This process can be broken down into three key steps:
-
Ternary Complex Formation: The VH032 moiety of the molecule binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a component of the Cullin-RING E3 ligase 2 (CRL2^VHL^) complex. Simultaneously, the C6-Cl end of the molecule is designed to covalently bind to a specific protein of interest, often a HaloTag fusion protein, via its chloroalkane handle. This dual binding results in the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity.
-
Target Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and proteolytically degrades the target protein into small peptides, while the this compound molecule can then act catalytically to induce the degradation of further target protein molecules.
The PEG5 linker plays a crucial role in this process by providing the optimal length and flexibility to facilitate the formation of a stable and productive ternary complex. The hydrophilicity of the PEG linker can also improve the solubility and cell permeability of the PROTAC molecule.
Quantitative Data Summary
The efficacy of this compound and similar PROTACs is typically quantified by measuring the extent and potency of target protein degradation. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Compound | Target Protein | Cell Line | DC50 | Dmax | Time (h) | Reference |
| This compound (HaloPROTAC 2) | GFP-HaloTag7 | HEK293T | ~2.5 µM | ~70% | 24 | [1] |
| HaloPROTAC3 | GFP-HaloTag7 | HEK293T | <625 nM | 90% ± 1% | 24 | [2] |
| HaloPROTAC3 | Endogenous Halo-SGK3 | U2OS | 3-10 nM | ~95% | 48 | [3] |
| HaloPROTAC3 | Endogenous Halo-VPS34 | U2OS | 3-10 nM | ~95% | 48 | [3] |
Experimental Protocols
The characterization of this compound and other PROTACs relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a fundamental assay to visualize and quantify the reduction in target protein levels.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24, 48 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA (bicinchoninic acid) or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay used to measure the formation of the ternary complex in solution.
1. Reagents:
-
Purified, labeled VHL E3 ligase complex (e.g., with Terbium cryptate as the donor fluorophore).
-
Purified, labeled target protein (e.g., with d2 as the acceptor fluorophore).
-
This compound or other PROTACs.
-
Assay buffer (e.g., PBS with 0.1% BSA).
2. Assay Procedure:
-
In a microplate, add a fixed concentration of the labeled VHL complex and labeled target protein.
-
Add a serial dilution of the PROTAC.
-
Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow the ternary complex to form.
3. Data Acquisition:
-
Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET-compatible plate reader. The measurement is performed after a time delay to reduce background fluorescence.
4. Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the binding affinity and kinetics of binary and ternary complex formation in real-time.
1. Immobilization:
-
Immobilize the VHL E3 ligase complex onto a sensor chip surface (e.g., via an amine coupling or using a streptavidin-coated chip for biotinylated protein).
2. Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized VHL to measure the binding kinetics (association and dissociation rates) of the PROTAC to the E3 ligase.
-
Separately, immobilize the target protein and flow the PROTAC over the surface to determine its binding kinetics to the target.
3. Ternary Complex Analysis:
-
To measure the formation of the ternary complex, inject a pre-incubated mixture of the PROTAC and the target protein at various concentrations over the immobilized VHL.
-
Alternatively, inject the PROTAC followed by the target protein in a sequential manner.
4. Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
The cooperativity of ternary complex formation can be assessed by comparing the binding affinity of the PROTAC to VHL in the presence and absence of the target protein.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: Workflow for the evaluation of a VH032-based PROTAC.
Logical Relationship of this compound Components
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
VH032 VHL Ligand for PROTAC Development: A Technical Guide
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system. A critical component of any PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest. VH032 is a potent and highly selective small molecule ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] Developed through structure-guided design, VH032 mimics the binding of the hypoxia-inducible factor-1α (HIF-1α) to VHL, thereby acting as a VHL/HIF-1α interaction inhibitor.[2][4] Its well-characterized binding, proven utility in numerous published PROTACs, and commercial availability have established VH032 as a cornerstone for the development of VHL-recruiting PROTACs.[5][6] This guide provides an in-depth technical overview of VH032 for researchers and drug development professionals.
Data Presentation: Physicochemical and Binding Properties
The following tables summarize the key quantitative data for VH032 and its derivatives, providing a basis for experimental design and comparison.
Table 1: Physicochemical Properties of VH032
| Property | Value | Reference |
| CAS Number | 1448188-62-2 | [1] |
| Molecular Formula | C24H32N4O4S | [1] |
| Molecular Weight | 472.60 g/mol | [1] |
Table 2: In Vitro Binding and Activity of VH032 and Derivatives
| Compound/Ligand | Assay Type | Parameter | Value | Notes |
| VH032 | Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) | Kd vs. VHL | 185 nM | Potent binding affinity.[1][4][7] |
| VH032 | TR-FRET Binding Assay | IC50 | 352.2 nM | Competitive assay against a fluorescent probe.[8] |
| VH032 | TR-FRET Binding Assay | Ki | 142.1 nM | Calculated from IC50 value.[8] |
| VH101 | Surface Plasmon Resonance (SPR) | Kd vs. VHL | 44 nM | An optimized analog with ~4-fold higher affinity than VH032.[4][9] |
| BODIPY FL VH032 | TR-FRET Saturation Binding | Kd vs. GST-VCB | 3.01 nM | A high-affinity fluorescent probe derived from VH032.[8] |
| MZ1 (VH032-based PROTAC) | TR-FRET Binding Assay | IC50 | 226.2 nM | Demonstrates VH032 moiety retains VHL binding within the PROTAC.[8] |
Signaling Pathways and Mechanism of Action
VHL-Mediated Ubiquitination Pathway
Under normal oxygen conditions (normoxia), the VHL protein is a key component of an E3 ubiquitin ligase complex, which also includes elongin B, elongin C, and Cullin 2 (CUL2). This complex targets the alpha subunit of Hypoxia-Inducible Factor (HIF-α) for degradation. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-α, creating a recognition site for VHL. Upon binding, the VHL complex polyubiquitinates HIF-α, marking it for destruction by the 26S proteasome. VH032 inhibits this process by competitively binding to the HIF-α recognition site on VHL, leading to the stabilization and accumulation of HIF-α.[1][7][10]
Caption: VHL signaling pathway and inhibition by VH032.
VH032 in PROTAC-Mediated Protein Degradation
In a PROTAC molecule, VH032 serves as the "handle" to recruit the VHL E3 ligase complex. The PROTAC consists of three parts: the VH032 ligand, a linker, and a ligand for a specific protein of interest (POI). When the PROTAC is introduced into cells, it forms a ternary complex, bringing the POI into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, while the PROTAC molecule can act catalytically to degrade multiple POI molecules.
Caption: General workflow for VH032-based PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the successful application of VH032 in PROTAC development.
Synthesis of VH032
This protocol describes the final step in a common synthesis route for VH032, starting from its amine precursor.[8][11] More comprehensive, multi-step synthetic processes are also published, enabling multi-gram scale production without column chromatography.[12]
-
Objective: To acetylate VH032 amine to produce VH032.
-
Materials:
-
VH032 amine (commercially available or synthesized)
-
Acetic anhydride (B1165640) (Ac₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
-
Stir plate and magnetic stir bar
-
Purification system (e.g., Prep-HPLC)
-
-
Methodology:
-
Dissolve VH032 amine in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Cool the solution in an ice bath to 0°C.
-
Add DIPEA (typically 2-3 equivalents) to the solution dropwise while stirring.
-
Add acetic anhydride (typically 1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-4 hours) or until completion, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate method, such as preparative HPLC, to yield pure VH032. A reported yield for this final step is approximately 60%.[8][11]
-
VHL Ligand Binding Assay (Competitive TR-FRET)
This protocol is adapted from a published Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and is designed to determine the binding affinity (IC50) of test compounds like VH032.[8]
-
Objective: To measure the ability of VH032 to competitively inhibit the binding of a fluorescent VHL probe to the VHL complex.
-
Materials:
-
GST-tagged VCB protein complex (VHL, Elongin C, Elongin B)
-
BODIPY FL VH032 (or other suitable high-affinity fluorescent probe)[8]
-
Terbium (Tb)-conjugated anti-GST antibody (FRET donor)
-
Test compound (VH032)
-
Assay Buffer: 25 mM HEPES (pH 7.4), 0.01% Tween-20
-
384-well low-volume assay plates
-
Plate reader capable of TR-FRET measurements (e.g., PHERAstar FS)
-
-
Methodology:
-
Prepare serial dilutions of the test compound (VH032) in DMSO, then dilute further in Assay Buffer.
-
In a 384-well plate, add the diluted test compound. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (high concentration of a known binder or no VCB complex).
-
Prepare a master mix containing the GST-VCB complex and the Tb-anti-GST antibody in Assay Buffer. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow antibody-protein binding.
-
Add the GST-VCB/Tb-antibody mix to each well of the assay plate.
-
Add the fluorescent probe (BODIPY FL VH032) to all wells to initiate the competitive binding reaction. Final concentrations should be optimized, for example: 2 nM GST-VCB, 1 nM Tb-anti-GST antibody, 50 nM BODIPY FL VH032.
-
Incubate the plate at room temperature for a set time (e.g., 90-120 minutes) to allow the binding to reach equilibrium.
-
Read the plate using a TR-FRET-capable plate reader (e.g., excitation at 340 nm, emission measured at 520 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor/Donor) and plot the results against the log of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
PROTAC-Mediated Target Degradation Assay (Western Blot)
This is a standard workflow to confirm that a VH032-based PROTAC successfully induces the degradation of its intended target protein.[5][12]
-
Objective: To quantify the reduction in the level of a target protein in cells following treatment with a VH032-based PROTAC.
-
Materials:
-
Cell line expressing the protein of interest (e.g., 22RV1 cells for BRD4)
-
VH032-based PROTAC (e.g., MZ1 for BRD4 degradation)
-
Appropriate cell culture media and reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Methodology:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the VH032-based PROTAC for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-only control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST (3x).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3x).
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Logical Relationships in PROTAC Design
The design of a successful VH032-based PROTAC depends on the interplay between its three core components. The choice of linker and its attachment point to both VH032 and the target ligand is critical and often requires empirical optimization.[5]
Caption: Logical relationships in VH032-based PROTAC design.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 7. VH 032 Supplier | CAS 1448188-62-2 | VH032 | Tocris Bioscience [tocris.com]
- 8. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 10. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
The Strategic Imperative of PEG Linkers in PROTAC Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. While often perceived as a simple spacer, the linker, particularly those containing polyethylene (B3416737) glycol (PEG) motifs, plays a critical and multifaceted role in determining the overall stability, efficacy, and drug-like properties of a PROTAC. This technical guide provides a comprehensive examination of the role of PEG linkers in PROTAC stability, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.
The Core Principles: How PEG Linkers Influence PROTAC Stability
The stability of a PROTAC is not a singular metric but a composite of its resistance to chemical and enzymatic degradation, its ability to maintain a favorable conformation for ternary complex formation, and its capacity to traverse cellular membranes to reach its target. PEG linkers, with their repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility that can be strategically employed to optimize these stability-related parameters.
Enhancing Metabolic Stability
A primary challenge in PROTAC development is their susceptibility to metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. The linker is often a metabolic "soft spot" susceptible to enzymatic attack. While long, flexible linkers can be more prone to metabolism, the strategic incorporation of PEG units can, in some cases, improve metabolic stability compared to purely alkyl chains. However, it's crucial to note that PEG-like linkers can also introduce sites for O-dealkylation reactions. Studies have shown that the length of the linker plays a significant role, with shorter linkers sometimes exhibiting greater metabolic stability due to increased steric hindrance at the metabolic sites. The introduction of cyclic structures like piperazine (B1678402) or triazole within the linker is another strategy to enhance metabolic resilience.
Modulating Cellular Permeability and Solubility
The large size and often lipophilic nature of PROTACs can lead to poor aqueous solubility and limited cell permeability. PEG linkers, being hydrophilic, can significantly improve the solubility of PROTACs. However, the relationship with cell permeability is more complex. While excessive hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, thereby facilitating membrane passage. This "molecular chameleon" effect is a key advantage of flexible linkers.
Facilitating Productive Ternary Complex Formation
The ultimate goal of a PROTAC is to form a stable and productive ternary complex between the POI and the E3 ligase. The length and flexibility of the PEG linker are critical determinants in achieving the optimal orientation and proximity for efficient ubiquitination. A linker that is too short can lead to steric clashes, preventing complex formation, while an overly long linker may result in a non-productive complex where ubiquitination is inefficient. Therefore, the length of the PEG linker must be carefully optimized for each specific POI-E3 ligase pair.
Quantitative Data on the Impact of PEG Linkers
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on PROTAC performance and stability.
Table 1: Impact of Linker Composition on PROTAC Metabolic Stability in Human Hepatocytes
| PROTAC ID | Linker Type | E3 Ligase Ligand | Target Ligand | Half-life (t½, min) | Reference |
| 1 | Short Alkyl | Thalidomide | BET Inhibitor | > 240 | [1] |
| R1 | 4x CH₂ | Thalidomide | BET Inhibitor | 135 | [] |
| R2 | 8x CH₂ | Thalidomide | BET Inhibitor | 18.2 | [] |
| 5 | PEG-like | Thalidomide | BET Inhibitor | 103.5 | [1] |
| 10 | PEG-like | VHL | BET Inhibitor | > 240 | [1] |
This table demonstrates that linker length and composition significantly impact metabolic stability. For instance, extending a simple alkyl linker from 4 to 8 methylene (B1212753) units drastically reduces the half-life[]. Interestingly, a short alkyl linker in PROTAC 1 resulted in very high stability[1]. The PEG-like linkers in PROTACs 5 and 10 also show good stability, with the VHL-recruiting PROTAC exhibiting a longer half-life than its thalidomide-based counterpart with a similar linker[1].
Table 2: Influence of PEG Linker Length on PROTAC-Mediated Protein Degradation
| Target Protein | E3 Ligase | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 | VHL | PEG3 | 55 | 85 | [3] |
| BRD4 | VHL | PEG4 | 20 | 95 | [3] |
| BRD4 | VHL | PEG5 | 15 | >98 | [3] |
| BRD4 | VHL | PEG6 | 30 | 92 | [3] |
| TBK1 | VHL | 21-atom (PEG/Alkyl) | 3 | 96 | [4] |
| TBK1 | VHL | 29-atom (PEG/Alkyl) | 292 | 76 | [4] |
This table highlights the "Goldilocks" principle of linker length for degradation efficacy. For the BRD4-targeting PROTACs, a PEG5 linker provided the optimal balance, resulting in the lowest DC₅₀ and highest Dₘₐₓ[3]. Similarly, for TBK1 degradation, a 21-atom linker was significantly more potent than a longer 29-atom linker, indicating that excessive length can be detrimental[4].
Key Experimental Protocols
Accurate assessment of PROTAC stability is paramount for successful drug development. The following are detailed methodologies for key experiments.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance and metabolic half-life of a PROTAC in a controlled in vitro system that simulates hepatic metabolism.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (compound with known high clearance, e.g., verapamil)
-
Negative control (compound with known low clearance, e.g., warfarin)
-
Acetonitrile (B52724) (ACN) with an internal standard (for quenching and sample analysis)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Incubation Mixture Preparation: In a microcentrifuge tube on ice, prepare a master mix containing HLM and phosphate buffer.
-
Pre-incubation: Pre-warm the incubation mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test PROTAC to the pre-warmed incubation mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a PROTAC using a human colon adenocarcinoma cell line (Caco-2) that forms a polarized monolayer with tight junctions, mimicking the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test PROTAC compound
-
Control compounds for high permeability (e.g., propranolol) and low permeability (e.g., lucifer yellow)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the test PROTAC solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay in the reverse direction to assess active efflux. Add the test PROTAC to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate of efflux transporters.
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
Objective: To quantify the reduction in the level of the target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Test PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC and controls for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody against the POI.
-
Incubate with a loading control primary antibody.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts of PROTAC action and the experimental workflow for stability assessment.
References
Chloroalkane Linker for HaloTag Conjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chloroalkane linker at the core of HaloTag® technology. It delves into the fundamental chemistry, applications, and methodologies relevant to researchers in basic science and drug development. This document offers detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to facilitate the integration of this powerful bioconjugation tool into various research pipelines.
Introduction to HaloTag and the Chloroalkane Linker
The HaloTag® system is a versatile protein labeling technology that enables the specific and covalent attachment of a wide array of functional groups to a protein of interest (POI).[1][2] The technology is centered around a genetically engineered haloalkane dehalogenase (33 kDa) designed to form a highly stable and essentially irreversible covalent bond with a synthetic ligand.[3][4] This synthetic ligand is composed of two key components: a functional reporter group and a reactive chloroalkane linker that serves as the substrate for the HaloTag protein.[1][2]
The formation of the covalent bond is rapid and highly specific under physiological conditions.[5] This robust and specific interaction allows for a multitude of applications, including cellular imaging, protein purification, and the analysis of protein-protein interactions, all using a single genetic construct.[6][7]
The Chemistry of Covalent Conjugation
The conjugation of a chloroalkane linker to the HaloTag protein is a bimolecular reaction that proceeds via a two-step mechanism.[1] Initially, the ligand binds to the active site of the HaloTag protein to form a reversible enzyme-ligand complex. This is followed by a nucleophilic substitution (SN2) reaction where a nucleophilic residue in the HaloTag active site attacks the carbon atom of the chloroalkane, displacing the chloride ion and forming a stable covalent bond.[1]
The kinetics of this reaction are a critical aspect of the technology's utility. The labeling reaction is characterized by a second-order rate constant (kapp), which reflects the efficiency of the conjugation.
Quantitative Data for HaloTag Conjugation
The efficiency of HaloTag labeling is highly dependent on the specific ligand used. The following tables summarize key quantitative data for various HaloTag ligands, providing a basis for selecting the appropriate linker and functional group for a given application.
| Ligand | Apparent Second-Order Rate Constant (kapp) (M-1s-1) | Notes |
| TMR-based Ligand | 2.7 x 106 | Rapid labeling kinetics, suitable for a wide range of applications.[8] |
| CA-Alexa488 | (2.57 ± 0.01) x 104 | A negatively charged substrate with efficient labeling kinetics.[9] |
| Other Rhodamine-based Ligands | 106 - 109 | Generally exhibit very efficient labeling kinetics.[9] |
| Kinetic Parameter | DhaAHT with TMR Ligand | LinBH272F with 1E Ligand |
| Association Rate (k1) | 39.7 ± 0.6 µM–1·min–1 | - |
| Activation Energy of Chemical Step (ΔG2‡) | 15.5 ± 1.3 kcal·mol–1 | 13.8 ± 1.8 kcal·mol–1 |
Note: The data presented is compiled from various sources and experimental conditions. Direct comparison should be made with caution. The choice of HaloTag variant (e.g., DhaAHT vs. LinBH272F) can also significantly impact reaction kinetics.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments involving chloroalkane linkers and HaloTag conjugation.
Synthesis of a Clickable Chloroalkane-Azide (CA-N3) Linker
This protocol describes the synthesis of a chloroalkane linker functionalized with an azide (B81097) group, enabling subsequent "click" chemistry reactions.
Materials:
-
(Detailed list of chemical reagents and solvents would be provided in a full whitepaper)
Procedure:
-
(Detailed step-by-step synthesis procedure would be provided here, based on established chemical synthesis routes for similar compounds).[10]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
The crude product is purified by column chromatography.
-
The structure and purity of the final CA-N3 product are confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Labeling of Intracellular Proteins with a Fluorescent HaloTag Ligand
This protocol outlines the general procedure for labeling a HaloTag fusion protein within living cells.
Materials:
-
Cells expressing the HaloTag-fusion protein of interest.
-
HaloTag ligand (e.g., TMR-based ligand) stock solution (1 mM in DMSO).
-
Pre-warmed complete cell culture medium.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Culture cells expressing the HaloTag-fusion protein to the desired confluency.
-
Prepare the labeling medium by diluting the HaloTag ligand stock solution to a final concentration of 1-5 µM in pre-warmed complete cell culture medium.
-
Remove the existing culture medium and add the labeling medium to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove unbound ligand.
-
The cells are now ready for imaging or other downstream applications.
HaloTag-based Protein Pull-Down for Interaction Analysis
This protocol describes the capture of a HaloTag-fusion protein and its interacting partners from a cell lysate.
Materials:
-
HaloLink™ Resin (or other chloroalkane-functionalized beads).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with protease inhibitors).
-
Wash buffer (e.g., Lysis buffer with reduced detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer or a specific protease solution if a cleavage site is engineered between the POI and HaloTag).
Procedure:
-
Lyse cells expressing the HaloTag-fusion protein on ice for 30 minutes.
-
Clarify the lysate by centrifugation.
-
Add the clarified lysate to the equilibrated HaloLink™ Resin.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for covalent capture of the HaloTag-fusion protein.
-
Wash the resin several times with wash buffer to remove non-specifically bound proteins.
-
Elute the captured protein complexes from the resin using the appropriate elution buffer.
-
Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a relevant signaling pathway where HaloTag technology is applied.
References
- 1. Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HaloTag, a Platform Technology for Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HaloTag - Wikipedia [en.wikipedia.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. promega.com [promega.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Visualizing and Manipulating Biological Processes Using HaloTag and SNAP-Tag Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. worldscientific.com [worldscientific.com]
E3 Ligase Recruitment by VH032: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for understanding the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase by the small molecule ligand VH032. VH032 is a pivotal component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to induce the degradation of specific target proteins. This document details the mechanism of action, quantitative binding and degradation data, and essential experimental protocols for researchers in the field of targeted protein degradation.
Introduction to VH032 and E3 Ligase Recruitment
VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It functions by mimicking the endogenous substrate of VHL, the alpha subunit of the hypoxia-inducible factor (HIF-1α), thereby competitively inhibiting the VHL/HIF-1α interaction.[1][2] In the context of PROTACs, VH032 serves as the "hijacking" moiety. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a target protein of interest (POI), a linker, and an E3 ligase-recruiting ligand, such as VH032.[3]
By simultaneously binding to both the POI and VHL, the PROTAC facilitates the formation of a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate the POI, marking it for degradation by the cell's proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Quantitative Data for VH032 and Derived PROTACs
The efficacy of VH032-based PROTACs is dependent on several key quantitative parameters, including the binding affinity of VH032 for VHL and the degradation efficiency of the resulting PROTAC.
Binding Affinity of VH032 and Derivatives to VHL
The binding affinity of VH032 and its analogues to the VHL complex is a critical determinant of PROTAC potency. These values are typically determined using biophysical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
| Compound/Ligand | Assay | Binding Affinity (Kd/Ki) | Reference(s) |
| VH032 | 185 nM (Kd) | [1][4] | |
| VH032 | TR-FRET | 33.4 nM (Ki) | [5] |
| VH032 | FP | 142.1 nM (Ki) | [5] |
| VH101 | 44 nM (Kd) | [4] | |
| VH298 | TR-FRET | 18.9 nM (Ki) | [5][6] |
| VH298 | FP | 110.4 nM (Ki) | [5] |
| MZ1 (contains VH032) | ITC | 66 nM (Kd to VCB) | [7] |
| MZ1 (contains VH032) | TR-FRET | 6.3 nM (Ki) | [5] |
| MZ1 (contains VH032) | FP | 79.7 nM (Ki) | [5] |
| BODIPY FL VH032 | TR-FRET | 3.01 nM (Kd) | [6] |
| BODIPY FL VH032 | FP | 100.8 nM (Kd) | [5][6] |
| VH032 amine | TR-FRET | 5.7 µM (Ki) | [5][6] |
| Me-VH032 amine | TR-FRET | 3.4 µM (Ki) | [5] |
| BOC-VH032 | TR-FRET | 2.1 µM (Ki) | [5] |
| VH032 phenol | TR-FRET | 14.6 nM (Ki) | [5] |
| VH032-PEG4-amine | TR-FRET | 6.8 nM (Ki) | [5] |
Degradation Efficiency of VH032-Based PROTACs
The cellular activity of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line(s) | DC50 | Dmax | Reference(s) |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | [8][9][10] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [9][11] |
| MZ1 | VHL | BRD4 | HeLa | < 100 nM | Not Reported | [12] |
| GP262 | VHL | PI3Kγ | THP-1 | 88.4 ± 14.2 nM | >70% |
Signaling Pathway and Mechanism of Action
The recruitment of VHL by a VH032-based PROTAC initiates a cascade of events leading to the targeted degradation of a protein of interest.
Caption: VH032-mediated recruitment of the VHL E3 ligase to a target protein.
Key Experimental Protocols
Accurate and reproducible assessment of VH032-based PROTACs is crucial for their development. This section provides detailed methodologies for key in vitro and cellular assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of VH032 and its derivatives to the VHL complex in a high-throughput format.
Materials:
-
GST-tagged VCB (VHL-ElonginC-ElonginB) complex
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescently labeled VH032 derivative (e.g., BODIPY FL VH032) or a competitive fluorescent probe (acceptor fluorophore)
-
Test compounds (e.g., VH032 derivatives)
-
TR-FRET assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100)
-
384-well assay plates
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the TR-FRET assay buffer.
-
Add the test compounds to the wells.
-
Add a pre-mixed solution of GST-VCB complex and Tb-anti-GST antibody.
-
Add the fluorescently labeled VH032 probe.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes), protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the IC50 values from the dose-response curves and convert to Ki values using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.
Materials:
-
SPR instrument with sensor chips (e.g., Streptavidin-coated)
-
Biotinylated VHL E3 ligase complex
-
PROTAC of interest (e.g., MZ1)
-
Target protein of interest (e.g., BRD4)
-
SPR running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.5)
Protocol:
-
Immobilize the biotinylated VHL complex onto the streptavidin-coated sensor chip.
-
Binary Interaction: Inject serial dilutions of the PROTAC over the immobilized VHL to determine the binary binding kinetics (kon, koff) and affinity (KD).
-
Ternary Complex Formation:
-
Prepare solutions of the target protein at a constant concentration mixed with serial dilutions of the PROTAC.
-
Inject these mixtures over the immobilized VHL surface.
-
The increase in response compared to the binary interaction indicates the formation of the ternary complex.
-
-
Regenerate the sensor surface between injections according to the manufacturer's protocol.
-
Analyze the sensorgrams using appropriate fitting models to determine the kinetic and affinity constants for both binary and ternary complex formation.
Quantitative Western Blot for Protein Degradation
This is a standard method to quantify the reduction of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC of interest (e.g., ARV-771)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Imaging system for chemiluminescence detection
Protocol:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with a dose-response of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
In-Cell Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.
Materials:
-
Cell line of interest
-
Plasmids encoding His-tagged Ubiquitin and the target protein of interest (if not endogenously expressed)
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Ni-NTA agarose (B213101) beads for immunoprecipitation
-
Western blot reagents as described above
Protocol:
-
Transfect cells with plasmids for His-Ubiquitin and the target protein.
-
Treat the cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins).
-
Lyse the cells under denaturing conditions.
-
Perform immunoprecipitation of ubiquitinated proteins using Ni-NTA beads.
-
Elute the bound proteins.
-
Analyze the eluates by western blot using an antibody against the target protein to detect its ubiquitinated forms (seen as a high molecular weight smear).
Experimental and Logical Workflows
Visualizing the experimental and logical workflows can aid in the design and execution of studies on VH032-based PROTACs.
Caption: A typical workflow for the characterization of VH032-based PROTACs.
Conclusion
VH032 has proven to be a highly effective and versatile ligand for recruiting the VHL E3 ligase in the development of PROTACs. A thorough understanding of its binding characteristics, the mechanism of ternary complex formation, and the subsequent cellular events is paramount for the rational design of novel and potent protein degraders. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted protein degradation.
References
- 1. Ubiquitination Assay - Profacgen [profacgen.com]
- 2. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 3. lifesensors.com [lifesensors.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. aragen.com [aragen.com]
- 8. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
VHL-Recruiting PROTACs: An In-Depth Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of VHL
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cellular environment.[1][2] These heterobifunctional molecules act as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase, a key component of the cell's natural protein disposal system.[1] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1] This approach offers a distinct advantage over traditional inhibitors by targeting the entire protein for removal, rather than just blocking its active site.
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most widely utilized E3 ligases in PROTAC development.[3] Its ubiquitous expression across various tissue types and the availability of well-characterized, high-affinity small molecule ligands make it an attractive choice for recruiting the cellular degradation machinery.[2][3] VHL-based PROTACs have demonstrated significant potential in degrading a wide range of therapeutic targets, including those previously considered "undruggable."
This technical guide provides a comprehensive overview of the core principles of VHL-recruiting PROTAC technology, including their mechanism of action, design considerations, and the key experimental protocols used for their evaluation.
The Mechanism of VHL-Mediated Targeted Protein Degradation
The action of a VHL-recruiting PROTAC can be broken down into a catalytic cycle that ultimately leads to the degradation of the target protein.
Signaling Pathway of VHL-PROTAC Action
Caption: Catalytic cycle of VHL-PROTAC mediated protein degradation.
The process begins with the PROTAC molecule simultaneously binding to both the POI and the VHL E3 ligase, forming a ternary complex.[4] The formation of this complex is a critical step, and the stability and conformation of this complex significantly influence the efficiency of degradation. Once the ternary complex is formed, VHL facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The growing polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged POI into small peptides, while the PROTAC molecule is released and can participate in further rounds of degradation, highlighting its catalytic nature.
Design Principles of VHL-Based PROTACs
A VHL-based PROTAC consists of three key components: a ligand that binds to the POI, a ligand that binds to VHL (often referred to as the "warhead"), and a chemical linker that connects the two. The careful design and optimization of each component are crucial for the potency, selectivity, and pharmacokinetic properties of the final PROTAC molecule.
Logical Relationship of PROTAC Components
Caption: Core components of a VHL-recruiting PROTAC molecule.
VHL Ligands
The development of potent and specific small molecule ligands for VHL has been a cornerstone of VHL-based PROTAC technology. These ligands are typically derivatives of a hydroxyproline (B1673980) (Hyp) scaffold, mimicking the binding of the hypoxia-inducible factor 1α (HIF-1α) protein to VHL.
| VHL Ligand | Binding Affinity (Kd) to VHL | Reference |
| VH032 | 185 nM | [5] |
| VH101 | 44 nM | [5][6] |
Linker Design and Optimization
The linker plays a critical role in determining the efficacy of a PROTAC. Its length, composition, and attachment points to the POI and VHL ligands are all important parameters that need to be optimized. The linker must be long enough to allow for the formation of a productive ternary complex without steric hindrance, yet not so long that it leads to unfavorable physicochemical properties. The composition of the linker, whether it is flexible (e.g., polyethylene (B3416737) glycol) or rigid (e.g., containing cyclic structures), can also impact the stability and conformation of the ternary complex.
Experimental Protocols for the Evaluation of VHL-Based PROTACs
A series of in vitro and in vivo experiments are necessary to characterize the activity and properties of a newly synthesized VHL-based PROTAC.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to study the formation and stability of the POI-PROTAC-VHL complex.
Experimental Workflow for Ternary Complex Analysis
Caption: Workflow for analyzing ternary complex formation.
Detailed Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize the VHL E3 ligase complex onto a sensor chip.
-
Binary Interaction Analysis: Inject the PROTAC molecule at various concentrations over the sensor surface to determine its binding affinity and kinetics to VHL alone.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the POI at various concentrations over the VHL-immobilized surface.
-
Data Analysis: Analyze the sensorgrams to determine the binding affinity (Kd), association rate (kon), and dissociation rate (koff) of the ternary complex. The cooperativity (α) of ternary complex formation can be calculated by comparing the binding affinity of the PROTAC to VHL in the presence and absence of the POI.[7]
Cellular Degradation Assays
These assays are performed in cultured cells to confirm that the PROTAC can enter cells and induce the degradation of the target protein.
Detailed Methodology: Western Blotting
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the POI and a loading control protein (e.g., GAPDH or β-actin). Then, incubate with a secondary antibody conjugated to an enzyme that allows for detection.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity. The percentage of protein degradation can be calculated relative to a vehicle-treated control. The DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) can be determined from a dose-response curve.[8][9]
Quantitative Data for VHL-Based PROTACs
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | HeLa | ~10 | >90 | [5] |
| ARV-771 | BRD4 | 22Rv1 | 1 | >95 | [10] |
| Compound 139 | BRD4 | PC3 | 3.3 | 97 | [5] |
| GP262 | PI3Kγ | MDA-MB-231 | 42.23 | 88.6 | [11] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [11] |
In Vivo Evaluation
Preclinical in vivo studies are essential to assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a PROTAC, as well as its efficacy and potential toxicity in a living organism.
Detailed Methodology: Murine Xenograft Model
-
Animal Model: Implant human cancer cells into immunocompromised mice to establish tumors.
-
PROTAC Administration: Once tumors reach a certain size, administer the PROTAC to the mice via a relevant route (e.g., oral gavage, intraperitoneal injection).
-
Pharmacokinetic Analysis: Collect blood samples at various time points after PROTAC administration to determine the concentration of the compound in the plasma over time. This allows for the calculation of key PK parameters such as half-life, clearance, and bioavailability.
-
Pharmacodynamic Analysis: Collect tumor and tissue samples at different time points to measure the levels of the target protein. This provides information on the extent and duration of protein degradation in vivo.
-
Efficacy Assessment: Monitor tumor growth over time to determine if the PROTAC has an anti-tumor effect.
-
Toxicity Evaluation: Monitor the general health of the animals and perform histological analysis of major organs to assess any potential toxicity.
Conclusion
PROTAC technology, particularly utilizing the VHL E3 ligase, represents a powerful and promising approach in modern drug discovery. By hijacking the cell's own protein degradation machinery, VHL-based PROTACs offer the potential to target and eliminate disease-causing proteins that have been intractable to traditional small molecule inhibitors. The continued development of novel VHL ligands, innovative linker strategies, and a deeper understanding of the intricate biology of the ubiquitin-proteasome system will undoubtedly pave the way for the next generation of targeted protein degraders with improved efficacy and safety profiles. This technical guide provides a foundational understanding of the key concepts and experimental methodologies that are essential for researchers and scientists working in this exciting and rapidly evolving field.
References
- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility and Stability of VH032-PEG5-C6-Cl
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the solubility and stability of VH032-PEG5-C6-Cl, a key E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the well-characterized von Hippel-Lindau (VHL) E3 ligase ligand, VH032, connected to a 5-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a C6 alkyl chloride. This reactive handle allows for conjugation to a ligand for a specific protein of interest, thus forming a complete PROTAC. Understanding the physicochemical properties of this intermediate is critical for its effective use in PROTAC synthesis and subsequent biological assays.
Core Concepts and Molecular Structure
This compound is a heterobifunctional molecule designed to recruit the VHL E3 ubiquitin ligase. Its utility lies in its role as a foundational building block for PROTACs, which are designed to induce the degradation of specific target proteins via the ubiquitin-proteasome system. The key components are:
-
VH032: A potent and selective ligand that binds to the VHL E3 ligase.[1]
-
PEG5 Linker: A 5-unit polyethylene glycol chain. PEG linkers are widely incorporated into PROTAC design to enhance aqueous solubility and improve pharmacokinetic properties.[2][3][4][5] The flexibility and hydrophilicity of the PEG chain help to overcome the challenges associated with the large, often lipophilic nature of PROTAC molecules.[2][6]
-
C6-Cl (Hexyl Chloride): A reactive alkyl halide linker that enables covalent conjugation to a warhead ligand, completing the PROTAC structure.[7]
The strategic combination of these components results in a versatile chemical tool for targeted protein degradation research.
Solubility Profile
The solubility of this compound is a critical parameter for its handling, storage, and application in both chemical reactions and biological systems. Quantitative data for its solubility in common laboratory solvents has been reported.[7][8]
Table 1: Quantitative Solubility Data for this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 270 | 344.65 | Ultrasonic treatment may be required. Hygroscopic DMSO can negatively impact solubility.[7][8] |
| Ethanol | 100 | 127.65 | Ultrasonic treatment may be required.[7][8] |
For in vivo applications, specific formulations are required to achieve sufficient solubility in aqueous-based physiological systems.
Table 2: In Vivo Formulation Solubility for this compound
| Formulation Components | Achieved Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (6.38 mM)[8] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL (6.38 mM)[8] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (6.38 mM)[8] |
Stability and Storage
Proper storage is essential to maintain the chemical integrity of this compound.
Table 3: Recommended Storage Conditions
| Format | Storage Temperature | Duration | Conditions |
| Solid Powder | -20°C | 3 years | |
| In Solvent | -80°C | 6 months | Protect from light, stored under nitrogen.[7][8] |
Metabolic stability is a key consideration for the development of PROTACs. While specific metabolic data for this compound is not published, studies on VH032-derived PROTACs have identified potential metabolic soft spots. These include oxidation of the tert-butyl group and the hydroxyproline (B1673980) ring of the VHL ligand, as well as amide hydrolysis.[9] The design of VHL ligands and linkers can be modified to improve metabolic stability.[10]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for preparing solutions of this compound.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh a specific mass of this compound (Molecular Weight: 783.45 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of newly opened, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to 1 mg of solid, add 0.1276 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If particulates remain, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C under nitrogen, protected from light.[7]
Protocol 2: Preparation of an In Vivo Formulation (using PEG300/Tween-80)
-
Initial Dilution: In a sterile tube, add 100 µL of a concentrated DMSO stock solution (e.g., 50 mg/mL).
-
Add Co-solvent: Add 400 µL of PEG300 and mix thoroughly until the solution is homogeneous.
-
Add Surfactant: Add 50 µL of Tween-80 and mix again until the solution is clear and uniform.
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
-
Use: This formulation should be prepared fresh before each use.
Visualized Workflows and Mechanisms
To aid in the conceptual understanding of this compound's application and assessment, the following diagrams illustrate key processes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for VH032-PEG5-C6-Cl Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality and research tool to eliminate specific proteins rather than merely inhibiting their function. This is often achieved using Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][2][3]
VH032-PEG5-C6-Cl, also known as HaloPROTAC 2, is a PROTAC designed to induce the degradation of proteins fused with a HaloTag. It consists of three key components:
-
A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase (VH032): This moiety recruits the VHL E3 ligase complex.[4][5]
-
A chloroalkane linker (C6-Cl): This acts as a reactive handle that covalently binds to the HaloTag protein.[6]
-
A polyethylene (B3416737) glycol (PEG5) linker: This component connects the VHL ligand and the HaloTag ligand, providing the necessary flexibility and length for the formation of a productive ternary complex between the E3 ligase and the HaloTag fusion protein.
These application notes provide a detailed protocol for utilizing this compound to induce the degradation of HaloTag-fusion proteins in cell-based assays.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The process can be summarized in the following steps:
-
Cellular Entry and Target Engagement: this compound, being a small molecule, can permeate the cell membrane. Inside the cell, the chloroalkane moiety of the PROTAC forms a covalent bond with the HaloTag portion of the target fusion protein.
-
Ternary Complex Formation: Simultaneously, the VH032 moiety of the PROTAC binds to the VHL E3 ubiquitin ligase. This results in the formation of a ternary complex comprising the HaloTag-fusion protein, this compound, and the VHL E3 ligase.[2]
-
Ubiquitination: The proximity induced by the PROTAC allows the VHL E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the HaloTag-fusion protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated HaloTag-fusion protein is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule can be recycled to induce the degradation of another target protein molecule.
Caption: Mechanism of this compound induced protein degradation.
Data Presentation
The following table summarizes the quantitative data for the degradation of a GFP-HaloTag7 fusion protein induced by this compound.
| Compound | Target Protein | Cell Line | Treatment Time (hours) | Concentration (µM) | % Degradation | Method of Detection |
| This compound (HaloPROTAC 2) | GFP-HaloTag7 | HEK293T | 24 | 2.5 | ~70% | Flow Cytometry |
Data is based on reported values for HaloPROTAC 2.[6]
Experimental Protocols
General Cell Culture and Seeding
-
Cell Line: A suitable mammalian cell line expressing the HaloTag-fusion protein of interest (e.g., HeLa or HEK293T).
-
Culture Medium: Recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Protocol:
-
Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will allow them to reach 50-70% confluency on the day of treatment.
-
Incubate the plates overnight to allow for cell attachment.
-
Preparation of this compound Stock Solution
-
Reagents: this compound powder, Dimethyl sulfoxide (B87167) (DMSO).
-
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Treatment of Cells with this compound
-
Protocol:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM).
-
Include a vehicle control (DMSO only) with the same final DMSO concentration as the highest concentration of the PROTAC.
-
Aspirate the old medium from the seeded cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 4, 8, 16, or 24 hours) at 37°C and 5% CO2.
-
Assessment of Protein Degradation by Western Blotting
This protocol allows for the visualization and quantification of the target protein levels.
Caption: Western Blotting workflow for assessing protein degradation.
-
Reagents and Equipment:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the HaloTag or the protein of interest
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (anti-HaloTag or anti-target protein) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Loading Control: Probe the same membrane with a loading control antibody to ensure equal protein loading across all lanes.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
-
Confirmation of Proteasome-Mediated Degradation
To confirm that the observed protein degradation is mediated by the proteasome, a proteasome inhibitor can be used.
-
Reagents: Proteasome inhibitor (e.g., MG132 or epoxomicin).
-
Protocol:
-
Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
Co-treat the cells with the proteasome inhibitor and this compound for the desired incubation time.
-
Harvest the cells and analyze the protein levels by Western blotting as described above.
-
Expected Outcome: The degradation of the HaloTag-fusion protein induced by this compound should be rescued in the presence of the proteasome inhibitor.
-
Safety Precautions
-
This compound is for research use only.
-
Handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO is a solvent that can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Protein Degradation and PROTACs [worldwide.promega.com]
- 4. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for VH032-PEG5-C6-Cl (HaloPROTAC 2) in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of VH032-PEG5-C6-Cl, also known as HaloPROTAC 2, a bifunctional molecule designed for targeted protein degradation. This document outlines the mechanism of action, optimal concentration ranges, and detailed experimental protocols for inducing the degradation of HaloTag7 fusion proteins.
Mechanism of Action
This compound is a Proteolysis Targeting Chimera (PROTAC) that hijacks the cell's natural ubiquitin-proteasome system to selectively degrade proteins of interest (POIs) fused with a HaloTag7. It is composed of a VH032 ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a flexible PEG5 linker, and a chloroalkane (C6-Cl) moiety that covalently binds to the HaloTag7 protein.
The binding of this compound to both the VHL E3 ligase and the HaloTag7-fusion protein brings them into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
The following table summarizes the known quantitative data for the activity of this compound in cell-based assays. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and HaloTag7-fusion protein.
| Parameter | Value | Cell Line | Target Protein | Treatment Time | Reference |
| Degradation | ~70% | HEK293 | GFP-HaloTag7 | 24 hours | [1][2][3][4] |
| Concentration for ~70% Degradation | 2.5 µM | HEK293 | GFP-HaloTag7 | 24 hours | [1][2][3][4] |
| Observed Phenomenon | Hook Effect | HEK293 | GFP-HaloTag7 | 24 hours | [3] |
Note on the Hook Effect: A "hook effect" is a phenomenon sometimes observed with PROTACs where the degradation efficiency decreases at very high concentrations.[3] This is thought to be due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that are unable to form the productive ternary complex required for degradation. Therefore, it is crucial to test a range of concentrations to identify the optimal degradation window.
Experimental Protocols
The following protocols are adapted from established methods for HaloPROTAC-mediated protein degradation and should be optimized for your specific experimental setup.
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO.
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Cell Culture and Plating
This protocol is a general guideline for adherent cells. The cell number and plate format should be adjusted based on the specific requirements of the downstream analysis (e.g., Western blot, flow cytometry, or luminescence-based assays).
-
Materials:
-
Cells expressing the HaloTag7-fusion protein of interest (e.g., HEK293 cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Multi-well plates (e.g., 6-well, 12-well, or 96-well)
-
-
Procedure:
-
Culture cells in a T-75 flask until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells into the desired multi-well plate at a density that will allow them to reach 50-70% confluency at the time of treatment. For example, for a 6-well plate, seed approximately 2.5 x 10^5 cells per well.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Treatment of Cells with this compound
It is recommended to perform a dose-response curve to determine the optimal concentration and treatment time for your specific target and cell line. A typical concentration range to test is from 1 nM to 10 µM.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Vehicle control (DMSO)
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Remove the culture medium from the plated cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment time (e.g., 4, 8, 12, or 24 hours).
-
Analysis of Protein Degradation
The extent of protein degradation can be assessed using various methods.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against the protein of interest or the HaloTag7.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
-
After treatment, detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Calculate the geometric mean fluorescence intensity (MFI) for each treatment condition.
-
Normalize the MFI of the treated samples to the MFI of the vehicle-treated control to determine the percentage of degradation.
If the HaloTag7-fusion protein is also tagged with a luminescent reporter like HiBiT, degradation can be quantified using a sensitive luminescence assay according to the manufacturer's protocol.
Troubleshooting
-
Low or no degradation:
-
Optimize concentration: The concentration of this compound may not be optimal. Perform a wider dose-response curve.
-
Increase treatment time: Degradation kinetics can vary between different target proteins. Try a longer incubation time.
-
Confirm VHL expression: Ensure that the cell line used expresses sufficient levels of VHL.
-
Check HaloTag7 fusion protein expression: Verify the expression of your target protein by Western blot or another method.
-
-
Hook effect observed:
-
Use lower concentrations: The concentrations used are likely too high. Focus on a lower concentration range in your dose-response experiments to find the optimal degradation window.
-
References
Applications of VH032-PEG5-C6-Cl in Cancer Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
VH032-PEG5-C6-Cl, also known as HaloPROTAC 2, is a heterobifunctional molecule at the forefront of targeted protein degradation, a revolutionary strategy in cancer research and drug development. It serves as a powerful chemical tool to selectively eliminate proteins of interest (POIs) from cells, thereby enabling the study of their function and their potential as therapeutic targets.
This molecule is a Proteolysis Targeting Chimera (PROTAC) that functions by hijacking the cell's own ubiquitin-proteasome system. It is composed of three key moieties:
-
A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase: This part of the molecule engages the cellular machinery responsible for tagging proteins for degradation.
-
A chloroalkane (C6) linker: This component irreversibly binds to the HaloTag7 protein, a 34 kDa modified bacterial dehalogenase.
-
A polyethylene (B3416737) glycol (PEG5) linker: This flexible chain connects the VHL ligand and the chloroalkane, facilitating the formation of a ternary complex.
The primary application of this compound in cancer research is the targeted degradation of any protein that has been fused with the HaloTag7 protein. This "chemical knockdown" approach offers a significant advantage over traditional genetic methods like RNAi or CRISPR knockout, as it is rapid, reversible, and acts at the protein level, allowing for precise temporal control over protein depletion.
Key Applications in Cancer Research:
-
Target Validation: By fusing a HaloTag7 to a potential cancer-driving protein (oncoprotein), researchers can use this compound to degrade it and observe the phenotypic consequences in cancer cells, such as decreased proliferation, induction of apoptosis, or sensitization to other therapies. This allows for the validation of the oncoprotein as a viable drug target.
-
Study of Oncogenic Pathways: The MAPK/ERK pathway is frequently dysregulated in various cancers. This compound and its more potent successor, HaloPROTAC3, have been shown to effectively degrade HaloTag7-fused MEK1 and ERK1, enabling researchers to dissect the roles of these kinases in cancer progression.[1]
-
Investigation of Drug Resistance: This tool can be used to study the role of specific proteins in the development of resistance to cancer therapies. By degrading a protein suspected of conferring resistance, researchers can determine if its removal re-sensitizes cancer cells to the drug.
-
Elucidation of Protein Function: For newly identified proteins implicated in cancer, fusing them with a HaloTag7 and subsequently degrading them with this compound can provide critical insights into their function in a cancerous context.
Quantitative Data Summary
The efficacy of HaloPROTAC-mediated degradation is typically assessed by measuring the reduction in the levels of the target protein. The following table summarizes key quantitative data for this compound and related, more potent HaloPROTACs.
| Compound | Target Protein | Cell Line | Concentration | Time | Degradation | DC₅₀ | Dₘₐₓ |
| This compound (HaloPROTAC 2) | GFP-HaloTag7 | HEK293 | 2.5 µM | 24 hours | ~70% | Not Reported | Not Reported |
| HaloPROTAC3 | GFP-HaloTag7 | HEK293 | 625 nM | 24 hours | 90 ± 1% | 19 ± 1 nM | Not Reported |
| HaloPROTAC-E | SGK3-HaloTag7 | HEK293 | 300 nM | 48 hours | ~95% | 3-10 nM | ~95% |
| HaloPROTAC-E | VPS34-HaloTag7 | HEK293 | 300 nM | 48 hours | ~95% | 3-10 nM | ~95% |
DC₅₀: Concentration at which 50% of the target protein is degraded. Dₘₐₓ: Maximum percentage of protein degradation achieved.
Visualizing the Mechanism and Workflow
Signaling Pathway: The PROTAC Mechanism of Action
Caption: Mechanism of this compound induced protein degradation.
Experimental Workflow
Caption: Experimental workflow for targeted protein degradation.
Experimental Protocols
Protocol 1: CRISPR/Cas9-mediated Endogenous HaloTag7 Knock-in
This protocol outlines the general steps for generating a cell line with an endogenously HaloTag7-tagged protein of interest.
Materials:
-
Cancer cell line of interest
-
Cas9 nuclease
-
Custom single-guide RNA (sgRNA) targeting the N- or C-terminus of the POI gene
-
Donor plasmid containing the HaloTag7 sequence flanked by homology arms (~500-800 bp) corresponding to the genomic region of the POI
-
Transfection reagent
-
Fluorescently-labeled HaloTag ligand (for sorting)
-
Fluorescence-Activated Cell Sorter (FACS)
Methodology:
-
Design and Construction:
-
Design sgRNAs that target the desired insertion site (immediately before the start codon for N-terminal tagging or after the stop codon for C-terminal tagging).
-
Clone the sgRNAs into an appropriate expression vector.
-
Construct a donor plasmid containing the HaloTag7 sequence flanked by homology arms.
-
-
Transfection:
-
Co-transfect the cancer cells with the Cas9-sgRNA plasmid and the donor plasmid using a suitable transfection method (e.g., electroporation, lipofection).
-
-
Enrichment of Edited Cells (Optional but Recommended):
-
48-72 hours post-transfection, incubate the cells with a fluorescent HaloTag ligand.
-
Use FACS to sort and collect the fluorescent cells, which represent the population with successful HaloTag7 integration.
-
-
Clonal Selection and Validation:
-
Plate the sorted cells at a low density to obtain single-cell clones.
-
Expand the individual clones.
-
Validate the correct integration of the HaloTag7 sequence by PCR and Sanger sequencing.
-
Confirm the expression of the HaloTag7-fusion protein at the expected molecular weight by Western blot.
-
Protocol 2: this compound Treatment and Protein Degradation Analysis
This protocol describes how to treat the engineered cells with this compound and analyze the degradation of the target protein.
Materials:
-
HaloTag7 knock-in cancer cell line
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the POI or HaloTag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding:
-
Seed the HaloTag7 knock-in cells in multi-well plates (e.g., 6-well or 12-well) and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment group.
-
Aspirate the medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-POI or anti-HaloTag) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Protocol 3: Cell Viability Assay
This protocol is to assess the effect of target protein degradation on cancer cell viability.
Materials:
-
HaloTag7 knock-in cancer cell line
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed the HaloTag7 knock-in cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound and a vehicle control, as described in Protocol 2.
-
Incubate for a relevant time period (e.g., 24, 48, 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability at each concentration.
-
Plot the results to determine the effect of target protein degradation on cell proliferation and survival.
-
References
Application Notes and Protocols for Target Validation Using VH032-PEG5-C6-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032-PEG5-C6-Cl, also known as HaloPROTAC 2, is a heterobifunctional molecule designed for targeted protein degradation. It serves as a powerful tool for target validation by hijacking the cell's natural ubiquitin-proteasome system. This molecule is a member of the PROTAC (Proteolysis Targeting Chimera) family, which is engineered to induce the degradation of specific proteins of interest (POIs).
The structure of this compound consists of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase (VH032), a chloroalkane moiety that covalently binds to a HaloTag®, and a polyethylene (B3416737) glycol (PEG) linker that connects the two. This design allows for the specific degradation of any protein that has been fused with a HaloTag®, making it a versatile tool for validating the function and therapeutic potential of a wide range of proteins.[1][2][3]
Mechanism of Action
The primary mechanism of action for this compound involves the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule, and the HaloTag® fusion protein. This proximity, induced by the PROTAC, leads to the polyubiquitination of the HaloTag® fusion protein by the E3 ligase complex. The polyubiquitin (B1169507) chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein. The this compound molecule is then released and can catalytically induce the degradation of additional HaloTag® fusion proteins.[1]
Mechanism of action for this compound.
Data Presentation: In Vitro Degradation
The efficacy of this compound and related HaloPROTACs has been demonstrated on various HaloTag® fusion proteins. The following table summarizes key quantitative data from published studies.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| This compound (HaloPROTAC 2) | GFP-HaloTag7 | HEK293 | - | ~70 (at 2.5 µM) | 24 | [2][3] |
| HaloPROTAC3 | GFP-HaloTag7 | HEK293 | 19 | 90 | 24 | [1] |
| HaloPROTAC-E | SGK3-Halo | HEK293 | 3-10 | ~95 | 48 | [4][5] |
| HaloPROTAC-E | VPS34-Halo | HEK293 | 3-10 | - | 24 | [4][5] |
Note: DC50 is the concentration required for 50% maximal degradation. Dmax is the maximum percentage of degradation observed.
Experimental Protocols
Herein are detailed protocols for key experiments to validate the activity of this compound.
Target Protein Degradation Assay via Western Blot
This protocol is designed to quantify the degradation of a HaloTag® fusion protein upon treatment with this compound.
Workflow for Western Blot analysis.
Materials:
-
HEK293 cells stably or transiently expressing the HaloTag®-fusion protein of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HaloTag®, anti-GAPDH, or anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a DMSO vehicle control. Incubate for the desired time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the POI-HaloTag® :: this compound :: VHL ternary complex.
Workflow for Co-Immunoprecipitation.
Materials:
-
Cells expressing the POI-HaloTag®
-
This compound
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Anti-VHL antibody
-
Control IgG (from the same species as the anti-VHL antibody)
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent the degradation of the ubiquitinated protein. Then, treat with this compound (e.g., 100 nM) or DMSO for 4-6 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate and then incubate with an anti-VHL antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for the POI-HaloTag® and VHL to confirm their interaction.
Cell Viability Assay
This protocol assesses the cytotoxic effects of this compound on the cells used for the degradation studies.
Workflow for Cell Viability Assay.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The next day, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Readout: Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control to determine the percentage of cell viability.
Concluding Remarks
This compound is a valuable chemical probe for target validation. By fusing a protein of interest to a HaloTag®, researchers can selectively induce its degradation and study the resulting cellular phenotype. The protocols provided here offer a framework for characterizing the activity of this PROTAC and validating its on-target effects. It is important to note that the optimal concentrations and incubation times may vary depending on the specific cell line and protein of interest, and therefore, should be empirically determined. Studies have shown that the VH032 ligand itself has high specificity for VHL with minimal off-target effects at typical working concentrations.[6][7] The cellular permeability of VH032-based PROTACs is an area of active research, with linker composition playing a significant role.[8][9][10]
References
- 1. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC-Mediated Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[2][3] This ternary complex formation between the POI, PROTAC, and E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[][5] This event-driven pharmacology allows for the catalytic degradation of target proteins, including those previously considered "undruggable."[6][7]
A systematic and rigorous experimental design is crucial for the successful development and validation of PROTACs. This document provides detailed protocols for the key experiments required to characterize the efficacy, mechanism of action, and selectivity of PROTAC molecules.
Key Experimental Stages
The characterization of a PROTAC molecule typically follows a hierarchical approach, starting with the confirmation of target degradation in a cellular context, followed by mechanistic studies to elucidate the mode of action, and finally, a comprehensive assessment of selectivity.
-
Primary Assessment of Protein Degradation: Quantifying the reduction in the levels of the target protein upon PROTAC treatment.
-
Mechanistic Validation: Confirming that the observed protein loss occurs through the intended ubiquitin-proteasome pathway.
-
Selectivity Profiling: Evaluating the impact of the PROTAC on the broader proteome to identify potential off-target effects.
I. Primary Assessment of Protein Degradation: DC50 and Dmax Determination
The fundamental assessment of a PROTAC's efficacy involves determining its potency (DC50) and maximal degradation (Dmax). The DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein, while Dmax represents the maximum level of protein degradation achievable.[8][9]
Diagram: Workflow for Determining DC50 and Dmax of a PROTAC
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Protocol 1: Western Blotting for Protein Degradation
Western blotting is a robust and widely used technique to quantify the degradation of a target protein.[10]
Materials:
-
Cell line expressing the protein of interest (POI)
-
Complete growth medium
-
PROTAC stock solution (in DMSO)
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[11]
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).[8]
-
Include a vehicle control (DMSO only).
-
Aspirate the old medium and add the medium containing the different PROTAC concentrations.
-
Incubate the cells for the desired time (e.g., 18-24 hours).
-
-
Sample Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.[10]
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and denature the samples by heating at 95-100°C for 5 minutes.[10]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then incubate with the primary antibody for the loading control.
-
Repeat the secondary antibody incubation and washing steps.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.[9]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the POI band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[8]
-
Data Presentation: Degradation Potency of a Hypothetical PROTAC
| PROTAC Concentration (nM) | % Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 95 |
| 10 | 75 |
| 30 | 52 |
| 100 | 25 |
| 300 | 10 |
| 1000 | 8 |
| 3000 | 15 ("Hook Effect") |
-
DC50: ~30 nM
-
Dmax: ~92% degradation
II. Mechanistic Validation Assays
To confirm that the PROTAC is functioning as intended, it is essential to demonstrate the key steps of its mechanism of action: ternary complex formation and subsequent ubiquitination of the target protein.
Diagram: PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Protocol 2: Ternary Complex Formation Assay (Cell-Based NanoBRET™)
The formation of a ternary complex is the crucial first step in PROTAC-mediated degradation.[12] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to monitor this interaction in live cells.[1][12]
Principle: The target protein is tagged with a NanoLuc® luciferase (energy donor), and the E3 ligase (e.g., VHL or CRBN) is tagged with a HaloTag® ligand (energy acceptor). PROTAC-induced proximity allows for energy transfer, generating a BRET signal.[12]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-POI fusion
-
Expression vector for HaloTag®-E3 ligase fusion
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
PROTAC of interest
-
White, 96-well assay plates
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids. Optimize the ratio of donor to acceptor plasmids to achieve a low, stable baseline signal.
-
Plate the transfected cells in white 96-well plates and incubate for 24 hours.
-
-
Assay Setup:
-
Prepare a solution of HaloTag® NanoBRET™ 618 Ligand in Opti-MEM™.
-
Add the ligand to the cells and incubate for the recommended time to allow for labeling of the HaloTag® fusion protein.
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
-
Measurement:
-
Add the Nano-Glo® Live Cell Substrate to the cells.
-
Add the PROTAC dilutions to the wells.
-
Measure luminescence at two wavelengths (donor emission, e.g., 460 nm, and acceptor emission, e.g., 618 nm) using a plate reader capable of BRET measurements.
-
The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal.
-
-
Data Analysis:
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve, which demonstrates the formation of the ternary complex. The characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes that prevent ternary complex formation.[12][13]
-
Protocol 3: Target Protein Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay directly assesses the ubiquitination of the target protein, a key step following ternary complex formation.[5]
Materials:
-
All materials from Protocol 1
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) buffer
-
Primary antibody against the POI for IP
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment:
-
Seed and grow cells as in Protocol 1.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.
-
Treat the cells with the PROTAC (at a concentration known to be effective) and a vehicle control for a shorter time course (e.g., 1-4 hours).
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells as described in Protocol 1.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the IP antibody against the POI overnight at 4°C to form antibody-antigen complexes.
-
Add protein A/G beads to capture the immune complexes.
-
Wash the beads several times with IP buffer to remove non-specific binders.
-
-
Western Blotting:
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and transfer as in Protocol 1.
-
Probe the membrane with a primary antibody against ubiquitin. A high-molecular-weight smear or laddering pattern in the PROTAC-treated lane indicates poly-ubiquitination of the POI.
-
The membrane can be stripped and re-probed for the POI to confirm successful immunoprecipitation.
-
Data Presentation: Mechanistic Validation
| Assay | Metric | PROTAC A | PROTAC B (Negative Control) |
| Ternary Complex Formation (NanoBRET™) | EC50 (nM) | 50 | >10,000 |
| Target Ubiquitination (IP-Western) | Ubiquitin Signal Fold Change (vs. Vehicle) | 5.2 | 1.1 |
III. Selectivity Profiling
Assessing the selectivity of a PROTAC is critical to understanding its potential for off-target effects. Mass spectrometry-based quantitative proteomics is the gold standard for an unbiased, proteome-wide assessment of PROTAC selectivity.[14][15]
Protocol 4: Global Proteomics by Mass Spectrometry (MS)
Principle: This method identifies and quantifies thousands of proteins from cell lysates treated with the PROTAC versus a vehicle control. Proteins that are significantly downregulated are potential off-targets.[14]
Materials:
-
Cell line and culture reagents
-
PROTAC and vehicle control
-
Lysis buffer for MS (e.g., Urea-based)
-
Trypsin
-
Isobaric tags for quantitative proteomics (e.g., TMT or iTRAQ)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Culture and treat cells with the PROTAC (at or near the DC50 concentration) and a vehicle control. It is advisable to use shorter treatment times (e.g., 6 hours) to focus on direct degradation events.[2]
-
Lyse the cells, quantify the protein, and digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with isobaric tags.
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Use specialized software to identify the proteins and quantify their relative abundance across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated.
-
Visualize the data using a volcano plot, which highlights proteins with both statistically significant p-values and large fold changes in abundance.[14]
-
Data Presentation: Proteomics Selectivity Data
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | -log10 (p-value) | Comment |
| Target POI | -3.5 | 8.2 | On-Target |
| Protein X | -2.1 | 5.5 | Potential Off-Target |
| Protein Y | -0.5 | 1.1 | Not Significant |
| Protein Z | 0.1 | 0.2 | Not Significant |
This comprehensive experimental framework enables the thorough characterization of PROTAC molecules, providing critical data on their potency, mechanism of action, and selectivity to guide the development of novel targeted protein degraders.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 7. escholarship.org [escholarship.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Ternary Complex Formation [promega.sg]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sapient.bio [sapient.bio]
Application Notes and Protocols for VH032-PEG5-C6-Cl (HaloPROTAC 2)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of VH032-PEG5-C6-Cl, a PROTAC (Proteolysis Targeting Chimera) designed for targeted protein degradation. This document includes quantitative data on its degradation efficiency, detailed experimental protocols for its application in cell-based assays, and a diagram of its mechanism of action.
Introduction
This compound, also known as HaloPROTAC 2, is a bifunctional molecule that induces the degradation of target proteins fused with a HaloTag7.[1][2] It consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase (VH032) connected via a 5-unit polyethylene (B3416737) glycol (PEG) linker to a chloroalkane moiety that covalently binds to the HaloTag7 protein.[1][2] By hijacking the cell's natural protein disposal system, this compound facilitates the ubiquitination and subsequent proteasomal degradation of HaloTag7-fusion proteins.
Quantitative Data Summary
The following table summarizes the degradation efficiency of this compound (HaloPROTAC 2) and a related, more potent compound, HaloPROTAC3, for comparison.
| Compound | Target Protein | Cell Line | Concentration | Treatment Duration | Degradation Efficiency | Reference |
| This compound (HaloPROTAC 2) | GFP-HaloTag7 | HEK 293 | 2.5 µM | 24 hours | ~70% | [2] |
| HaloPROTAC3 | GFP-HaloTag7 | HEK 293 | 625 nM | 24 hours | 90 ± 1% | [2] |
| HaloPROTAC3 | GFP-HaloTag7 | HEK 293 | - | 4-8 hours | 50% | [2] |
Mechanism of Action: Signaling Pathway
This compound operates through the ubiquitin-proteasome system. The molecule forms a ternary complex with the VHL E3 ligase and the HaloTag7-fused protein of interest. This proximity induces the VHL E3 ligase to polyubiquitinate the HaloTag7-fusion protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of Action for this compound.
Experimental Protocols
This section provides detailed protocols for cell-based degradation assays using this compound.
Cell Culture and Maintenance
-
Cell Line: HEK 293 Flp-In cells stably expressing the HaloTag7-fusion protein of interest (e.g., GFP-HaloTag7).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
In Vitro Degradation Assay Workflow
The following diagram illustrates the general workflow for assessing protein degradation.
Caption: General workflow for a cell-based degradation assay.
Detailed Protocol for Degradation Analysis by Flow Cytometry (for fluorescently tagged proteins)
This protocol is adapted from studies on HaloPROTACs.[2]
-
Cell Seeding: Seed HEK 293 cells expressing GFP-HaloTag7 in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to achieve the desired final concentrations for the dose-response experiment.
-
-
Treatment:
-
The following day, treat the cells with varying concentrations of this compound. Ensure the final DMSO concentration does not exceed 0.1%. Include a DMSO-only vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 4, 8, or 24 hours) at 37°C and 5% CO₂.
-
-
Sample Preparation for Flow Cytometry:
-
Following incubation, detach the cells from the plate using trypsin.
-
Resuspend the cells in DMEM.
-
-
Flow Cytometry Analysis:
-
Analyze the GFP fluorescence of the cell population using a flow cytometer.
-
Gate on the live cell population and measure the mean fluorescence intensity.
-
-
Data Analysis:
-
Normalize the mean fluorescence intensity of the treated samples to the vehicle control (DMSO).
-
Plot the normalized fluorescence intensity against the compound concentration to determine the degradation percentage.
-
Detailed Protocol for Degradation Analysis by Immunoblotting
-
Cell Seeding: Seed cells in a 6-well or 12-well plate.
-
Treatment: Treat cells with this compound as described above.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the HaloTag, the protein of interest, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the protein of interest signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Treatment Duration Considerations
The optimal treatment duration can vary depending on the target protein's turnover rate and the experimental goals.
-
Short-term (30 minutes to 4 hours): Useful for studying the kinetics of degradation.[3][4]
-
Mid-term (4 to 8 hours): A time frame where 50% degradation is often observed for efficient PROTACs like HaloPROTAC3.[2]
-
Long-term (24 to 48 hours): Commonly used to determine the maximal degradation (Dmax) and for steady-state degradation analysis.[2][3][4]
-
Reversibility Studies: To assess the reversibility of degradation, cells can be treated for 24 hours, followed by washing out the compound and monitoring protein level recovery over the next 24-48 hours.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cellular Delivery of VH032-PEG5-C6-Cl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cellular delivery and activity assessment of VH032-PEG5-C6-Cl, a heterobifunctional molecule designed for targeted protein degradation. This document offers detailed protocols for the preparation, cellular application, and evaluation of this compound, which is utilized in Proteolysis Targeting Chimera (PROTAC) technology. Specifically, this compound functions as a "HaloPROTAC," capable of inducing the degradation of HaloTag7 fusion proteins.[1][2][3]
This compound is composed of a VH032 ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a flexible PEG5 linker, and a chloroalkane moiety (C6-Cl) that covalently binds to the HaloTag protein.[1][4] This tripartite structure facilitates the recruitment of the VHL E3 ligase to a HaloTag-fused protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound and provide a starting point for experimental design.
Table 1: Solubility of this compound
| Solvent | Concentration | Method |
| DMSO | 270 mg/mL (344.65 mM) | Ultrasonic assistance may be required.[4] |
| Ethanol | 100 mg/mL (127.65 mM) | Ultrasonic assistance may be required.[4] |
Table 2: In Vitro Degradation Activity
| Compound | Target Protein | Cell Line | Concentration for ~70% Degradation | Incubation Time | Reference |
| This compound | GFP-HaloTag7 | Not specified | 2.5 µM | 24 hours | [4] |
| HaloPROTAC3 | NanoLuc-HaloTag | HEK293 | 1 µM | 24 hours | [5][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of this compound for use in cellular assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Cell culture medium appropriate for your cell line
Procedure:
-
Stock Solution Preparation (10 mM):
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.783 mg of this compound (Molecular Weight: 783.41 g/mol ) in 100 µL of DMSO.[5]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months).[4]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Protocol 2: Determination of Optimal Concentration (DC50) for Target Protein Degradation
This protocol outlines a dose-response experiment to determine the half-maximal degradation concentration (DC50) of this compound for a specific HaloTag fusion protein.[8][9]
Materials:
-
Cells expressing the HaloTag fusion protein of interest
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Reagents and equipment for Western blotting
-
Primary antibody against the protein of interest or HaloTag
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
Seed the cells expressing the HaloTag fusion protein in a multi-well plate (e.g., 12-well or 24-well) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of lysis.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in complete cell culture medium. A typical concentration range to start with is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time, typically 24 hours.[4]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Harvest the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the HaloTag fusion protein and a loading control antibody.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the HaloTag fusion protein band to the loading control.
-
Plot the normalized protein levels against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the DC50 value.
-
Protocol 3: Assessment of Cell Viability
This protocol describes the use of a colorimetric assay (e.g., MTT or CCK-8) to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well).
-
Incubate overnight at 37°C and 5% CO2.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound, including a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against the concentration of this compound.
-
Protocol 4: Visualization of Cellular Uptake by Fluorescence Microscopy
This protocol provides a qualitative method to visualize the cellular uptake of this compound by utilizing a fluorescently labeled HaloTag ligand.
Materials:
-
Cells expressing the HaloTag fusion protein
-
Fluorescent HaloTag ligand (e.g., TMR-HaloTag ligand)
-
This compound
-
Hoechst 33342 or DAPI for nuclear staining
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass-bottom dishes or coverslips.
-
Treat the cells with this compound at a concentration known to induce degradation (e.g., 1-5 µM) for a specified time (e.g., 4-24 hours). Include an untreated control.
-
-
Fluorescent Labeling:
-
Following treatment, incubate the cells with a fluorescent HaloTag ligand according to the manufacturer's instructions. This will label the remaining HaloTag fusion protein.
-
-
Nuclear Staining and Imaging:
-
Incubate the cells with Hoechst 33342 or DAPI to stain the nuclei.
-
Wash the cells with PBS.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorescent HaloTag ligand and the nuclear stain.
-
-
Analysis:
-
Compare the fluorescence intensity of the HaloTag signal in the treated cells versus the untreated control cells. A decrease in fluorescence intensity in the treated cells indicates degradation of the HaloTag fusion protein.
-
Mandatory Visualizations
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Experimental workflow for evaluating this compound.
Troubleshooting
Problem: No or weak degradation of the target protein.
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment (Protocol 2) to determine the optimal concentration. Be aware of the "hook effect," where very high concentrations can be less effective.[10]
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal treatment duration.
-
-
Possible Cause: Low expression of VHL E3 ligase in the cell line.
-
Solution: Verify VHL expression in your cell line by Western blot or qPCR. Consider using a different cell line with higher VHL expression.
-
-
Possible Cause: Poor cell permeability of the compound.
-
Solution: While VH032-based PROTACs are generally cell-permeable, issues can arise. Ensure proper solubilization of the compound. For advanced studies, consider permeability assays.[3]
-
-
Possible Cause: Instability of the compound in cell culture medium.
-
Solution: Prepare fresh working solutions for each experiment. Minimize the time the compound is in the medium before being added to the cells.
-
Problem: High cell toxicity observed.
-
Possible Cause: High concentration of DMSO.
-
Solution: Ensure the final DMSO concentration in the culture medium is below 0.5%.
-
-
Possible Cause: Off-target effects of the compound.
-
Solution: Perform a cell viability assay (Protocol 3) to determine the cytotoxic concentration. Use the lowest effective concentration for degradation experiments.
-
-
Possible Cause: The degradation of the target protein itself is toxic to the cells.
-
Solution: This is a potential outcome of successful target degradation. Analyze downstream cellular pathways to understand the mechanism of toxicity.
-
By following these detailed protocols and considering the troubleshooting advice, researchers can effectively utilize this compound for the targeted degradation of HaloTag fusion proteins and advance their research in targeted protein degradation.
References
- 1. promega.com [promega.com]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting VH032-PEG5-C6-Cl Induced Degradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using VH032-PEG5-C6-Cl for targeted protein degradation. The content is tailored for professionals in drug development and scientific research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC).[1] It is a heterobifunctional molecule designed to induce the degradation of a specific target protein.[2] It functions by hijacking the cell's natural waste disposal system, the ubiquitin-proteasome system.[2][3] The molecule consists of three key components:
-
VH032 : A ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][6]
-
PEG5-C6 linker : A polyethylene (B3416737) glycol and alkyl chain that connects the two ends of the PROTAC.[7][8] The linker's length and composition are critical for the efficacy of the PROTAC.[1][9]
-
C6-Cl (Chloroalkane) : A reactive group that covalently binds to a HaloTag.[10][11] The HaloTag is a protein tag that can be fused to your protein of interest.[12][13]
The PROTAC works by forming a ternary complex between the VHL E3 ligase and the Halo-tagged protein of interest.[9][14] This proximity allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.[9]
Q2: I am observing poor or no degradation of my target protein. What are the potential causes?
Several factors can lead to poor degradation efficiency.[15] These can be broadly categorized as issues with the PROTAC molecule itself, problems with the experimental system, or suboptimal experimental conditions.[14] Key areas to investigate include:
-
Inefficient formation of the ternary complex.[14]
-
Poor cell permeability of the PROTAC.[15]
-
An unproductive conformation of the ternary complex, even if it forms.[15]
-
Issues with the HaloTag fusion protein.
Q3: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[14][15] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[15] To mitigate the hook effect:
-
Perform a wide dose-response experiment : This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[15]
-
Test lower concentrations : Use your PROTAC in the nanomolar to low micromolar range to find the optimal concentration for maximal degradation.[15]
-
Enhance cooperativity : In some cases, redesigning the PROTAC to promote positive cooperativity in ternary complex formation can help stabilize the ternary complex over the binary ones.[15]
Q4: How critical is the linker in this compound for its activity?
The linker is a critical determinant of PROTAC efficacy.[9][14] Its length, composition, and attachment points dictate the geometry of the ternary complex.[14] An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target protein and E3 ligase.[9][14] The PEG component of the linker can increase the PROTAC's solubility.[2][16] The flexibility of the linker is also a key factor; a flexible linker can help the PROTAC adopt a suitable conformation for productive ternary complex formation.[1]
Troubleshooting Guide: Poor Degradation Efficiency
If you are experiencing suboptimal results with this compound, follow this step-by-step guide to identify and resolve the issue.
Step 1: Verify the Experimental System
-
Confirm HaloTag Fusion Protein Expression : Ensure that your Halo-tagged protein of interest is expressed at detectable levels in your cell line using Western blotting.
-
Check E3 Ligase Expression : Confirm that VHL E3 ligase is expressed in your chosen cell line.[14]
-
Cell Health : Ensure your cells are healthy and within a consistent passage number range, as cell confluency and health can impact the ubiquitin-proteasome system's efficiency.[15]
Step 2: Optimize PROTAC Treatment Conditions
-
Dose-Response Curve : Perform a broad dose-response experiment (e.g., from low nanomolar to high micromolar) to identify the optimal degradation concentration and to check for a potential "hook effect".[14][15]
-
Time Course Experiment : Assess target degradation at multiple time points (e.g., 4, 8, 16, 24 hours) as some proteins are degraded faster than others.[17]
Step 3: Investigate Ternary Complex Formation
-
Biophysical Assays : If possible, use biophysical assays like TR-FRET, SPR, or ITC to confirm the formation of the ternary complex.[15] A lack of ternary complex formation is a common reason for PROTAC inactivity.
-
In-Cell Target Engagement : Use techniques like CETSA or NanoBRET to confirm that the PROTAC is binding to both the Halo-tagged target and the VHL E3 ligase within the cell.[15]
Step 4: Consider the PROTAC Molecule Itself
-
Linker Optimization : The PEG5-C6 linker may not be optimal for your specific target protein.[9] Synthesizing a small library of PROTACs with varying linker lengths and compositions can help identify a more effective degrader.[1][9][18]
-
Cell Permeability : PROTACs can be large molecules with poor cell permeability.[15] If you suspect this is an issue, you can try to modify the linker to improve its physicochemical properties.[9]
Quantitative Data on Linker Optimization
The length and composition of the linker are critical for PROTAC efficacy. The following tables provide examples from the literature on how linker modifications can impact degradation.
Table 1: Impact of Linker Length on ERα Degradation
| Linker Length (atoms) | Degradation Efficacy | Reference |
| < 16 | Reduced Efficacy | [9] |
| 16 | Optimal | [9] |
| > 16 | Significantly Reduced Efficacy | [9] |
Table 2: Impact of Linker Length on p38α Degradation
| Linker Length (atoms) | Degradation Efficacy | Reference |
| < 15 | Reduced Efficacy | [9] |
| 15-17 | Most Effective | [9] |
| > 17 | Reduced Efficacy | [9] |
Table 3: Impact of Linker Composition on TBK1 Degradation
| Linker Length (atoms) | Linker Composition | DC50 | Dmax | Reference |
| < 12 | Alkyl and Ether Units | No Degradation | N/A | [1] |
| 21 | Alkyl and Ether Units | 3 nM | 96% | [1] |
| 29 | Alkyl and Ether Units | 292 nM | 76% | [1] |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
This is the standard method for quantifying the reduction in target protein levels.[9]
-
Cell Seeding : Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
PROTAC Treatment : Treat cells with a range of this compound concentrations for a predetermined amount of time. Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis : Wash cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting :
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against your protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[14][17]
-
Reagents :
-
Fluorescently labeled target protein (e.g., with a donor fluorophore).
-
Fluorescently labeled E3 ligase (e.g., with an acceptor fluorophore).
-
This compound at various concentrations.
-
-
Assay Procedure :
-
In a microplate, add a constant concentration of the fluorescently labeled target protein and E3 ligase to each well.[14]
-
Add the different concentrations of this compound to the wells. Include a control with no PROTAC.[14]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.[14]
-
Measure the FRET signal on a microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.[14]
-
-
Data Analysis : Plot the FRET signal as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.[14]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for poor degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. HaloTag: a novel protein labeling technology for cell imaging and protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The HaloTag: Improving Soluble Expression and Applications in Protein Functional Analysis [benthamopenarchives.com]
- 13. HaloTag - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 17. youtube.com [youtube.com]
- 18. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing VH032-PEG5-C6-Cl incubation time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for VH032-PEG5-C6-Cl (also known as HaloPROTAC 2) in targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It functions by hijacking the cell's natural protein disposal system. The VH032 moiety binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, while the chloroalkane (C6-Cl) moiety covalently binds to a HaloTag7-fused protein of interest (POI). This brings the E3 ligase into close proximity with the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[1][][3]
Q2: What is a typical starting incubation time and concentration for this compound?
A2: A common starting point for experiments is a 24-hour incubation period with a concentration of 2.5 μM, which has been shown to lead to approximately 70% degradation of a GFP-HaloTag7 fusion protein.[4][5] However, the optimal incubation time and concentration are highly dependent on the specific target protein, cell type, and experimental goals. A time-course experiment is strongly recommended to determine the optimal conditions for your specific system.
Q3: How quickly can I expect to see degradation of my target protein?
A3: The kinetics of degradation can vary. Some studies with similar HaloPROTACs have observed 50% degradation of the target protein in as little as 1-2 hours, while others have reported this milestone between 4 and 8 hours.[5][6] A time-course experiment with early time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) is crucial for characterizing the degradation profile of your specific HaloTag7-fusion protein.
Q4: Is the degradation induced by this compound reversible?
A4: Yes, the degradation is reversible. The continuous presence of the PROTAC is necessary to maintain the degradation of the target protein. Upon removal of this compound from the cell culture medium (washout), the synthesis of new protein will lead to the recovery of the target protein levels. Studies have shown that protein levels can begin to recover within 4 hours of compound washout.[6]
Q5: How can I be sure that the observed degradation is specific to the action of this compound?
A5: To confirm that the degradation is mediated through the intended PROTAC mechanism, it is recommended to use a negative control. An inactive enantiomer of the VHL ligand, if available, can be used in parallel. This control molecule should not be able to recruit the VHL E3 ligase and therefore should not induce degradation of the target protein.[3] Additionally, monitoring the levels of a non-HaloTagged protein can serve as a control for off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or minimal degradation of the target protein. | 1. Suboptimal incubation time or concentration. | 1. Perform a time-course (e.g., 0-24 hours) and dose-response (e.g., 0.1-10 μM) experiment to identify the optimal conditions. |
| 2. Low or no expression of the VHL E3 ligase in the cell line. | 2. Verify the expression of VHL in your cell line of choice via Western blot or qPCR. Select a cell line with known VHL expression if necessary.[3] | |
| 3. The HaloTag7 is not accessible for this compound binding. | 3. Consider the localization of your fusion protein. If the tag is buried within a protein complex or cellular compartment, the PROTAC may not be able to access it. | |
| High cell toxicity or unexpected off-target effects. | 1. The concentration of this compound is too high. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at various concentrations to determine the optimal non-toxic working concentration. |
| 2. Prolonged incubation is affecting cell health. | 2. Shorten the incubation time and assess degradation at earlier time points. | |
| Inconsistent results between experiments. | 1. Variability in cell density or health. | 1. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the time of treatment. |
| 2. Degradation of the this compound in the culture medium. | 2. Prepare fresh dilutions of the compound for each experiment from a frozen stock. |
Quantitative Data Summary
The following table summarizes publicly available data on the degradation of HaloTag7 fusion proteins using VH032-based PROTACs. This data can be used as a reference for designing your experiments.
| PROTAC | Target Protein | Cell Line | Concentration (μM) | Incubation Time (hours) | Percent Degradation (%) |
| This compound | GFP-HaloTag7 | Not Specified | 2.5 | 24 | ~70%[4][5] |
| HaloPROTAC-E | SGK3-Halo | Not Specified | 0.3 | ~0.5 | 50%[6] |
| HaloPROTAC-E | Halo-VPS34 | Not Specified | 0.3 | 1-2 | 50%[6] |
| HaloPROTAC3 | GFP-HaloTag7 | Not Specified | Not Specified | 4-8 | 50%[5] |
Experimental Protocol: Optimizing Incubation Time for this compound
This protocol provides a detailed methodology for a time-course experiment to determine the optimal incubation time for this compound-mediated degradation of a HaloTag7-fusion protein.
1. Cell Seeding:
-
Plate your cells expressing the HaloTag7-fusion protein of interest in a multi-well plate (e.g., 12-well or 24-well) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).
2. Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 2.5 μM). Prepare enough of this working solution for all your experimental wells.
3. Time-Course Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).
-
Incubate the cells for various time points. A suggested time course is: 0, 1, 2, 4, 8, 12, and 24 hours.
4. Cell Lysis and Protein Quantification:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
5. Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the HaloTag or your protein of interest.
-
Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin, or tubulin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
6. Data Analysis:
-
Quantify the band intensities for your target protein and the loading control using densitometry software.
-
Normalize the intensity of the target protein band to the loading control for each time point.
-
Calculate the percentage of degradation at each time point relative to the vehicle-treated control at the corresponding time point.
-
Plot the percentage of degradation versus time to determine the optimal incubation period.
Visualizations
Caption: Mechanism of this compound-mediated protein degradation.
References
VH032-PEG5-C6-Cl off-target effects and how to minimize
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of VH032-PEG5-C6-Cl and strategies to minimize them during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a synthetic chemical compound used in the development of Proteolysis Targeting Chimeras (PROTACs). It comprises three key components:
-
VH032: A ligand that specifically binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3]
-
PEG5: A five-unit polyethylene (B3416737) glycol linker that provides spacing and can improve solubility and cell permeability.
-
C6-Cl: A hexyl chain with a terminal chloride, which acts as a reactive handle for conjugation to a ligand that targets a specific protein of interest.
Its primary function is to serve as a building block for creating PROTACs that hijack the VHL E3 ligase to induce the degradation of a target protein.
Q2: Does VH032 itself have significant off-target effects?
A2: Studies have shown that VH032 is a highly selective ligand for VHL.[4] Global proteomic and transcriptomic analyses have indicated that VH032 has negligible off-target effects at concentrations typically used in PROTAC applications.[4][5] It primarily acts by inhibiting the interaction between VHL and Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][2][6]
Q3: What are the potential sources of off-target effects when using a PROTAC constructed with this compound?
A3: Off-target effects in a PROTAC can arise from any of its components:
-
The Target-Binding Ligand (Warhead): The ligand for your protein of interest may have its own off-target binding profile, leading to the degradation of unintended proteins.
-
The VH032 Ligand: While highly selective, at very high concentrations, the potential for off-target binding cannot be entirely ruled out.
-
The Linker (PEG5-C6): The linker can influence the formation of the ternary complex (VHL-PROTAC-Target) and may contribute to non-specific interactions.
-
The Complete PROTAC Molecule: The entire molecule can adopt conformations that lead to the degradation of proteins other than the intended target.[7]
Q4: How can I minimize off-target effects when designing a PROTAC with this compound?
A4: Minimizing off-target effects requires careful design and optimization of the PROTAC molecule:
-
Optimize the Target-Binding Ligand: Use a highly selective and potent ligand for your protein of interest.
-
Optimize the Linker: Systematically vary the linker length, composition, and attachment points to improve the selectivity of the ternary complex formation.[7]
-
Use the Lowest Effective Concentration: Determine the optimal concentration for target degradation to avoid off-target effects that may occur at higher concentrations (the "hook effect").[7]
-
Include Negative Controls: Synthesize and test control compounds, such as an epimer of VH032 that does not bind to VHL, to distinguish between target-dependent and off-target effects.[5]
Troubleshooting Guide: Investigating Off-Target Effects
This guide provides a systematic approach to identifying and validating potential off-target effects of your PROTAC.
| Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype or Cellular Toxicity | Off-target protein degradation or pathway modulation. | 1. Perform a dose-response cell viability assay. 2. Conduct a global proteomics study (e.g., mass spectrometry) to identify unintended protein degradation.[8] 3. Analyze transcriptomics data for unexpected pathway activation.[5] |
| Identification of Potential Off-Targets in Proteomics | Non-specific binding of the PROTAC. | 1. Validate the proteomics hits using orthogonal methods like Western Blotting or Immunoprecipitation.[8] 2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding to the potential off-target.[5] |
| Inconsistent Degradation Profile | Variability in experimental conditions. | 1. Ensure consistent cell passage number, confluency, and culture conditions. 2. Verify the stability of your PROTAC in the cell culture medium. |
| "Hook Effect" Observed | Formation of non-productive binary complexes at high concentrations. | 1. Perform a detailed dose-response experiment to identify the optimal degradation concentration.[7] 2. This effect can also serve as confirmation of the PROTAC's bifunctional mechanism. |
Experimental Protocols
Global Proteomics Analysis for Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using mass spectrometry.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to attach overnight.
-
Treat cells with your VH032-based PROTAC at various concentrations (including a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a buffer containing a denaturing agent (e.g., urea) and protease/phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
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Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from different treatment conditions with isobaric tags according to the manufacturer's protocol.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
-
Western Blotting for Off-Target Validation
This protocol is for validating potential off-target proteins identified from proteomics.
Methodology:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as in the proteomics experiment.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the potential off-target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Visualizations
Caption: Mechanism of action for a VH032-based PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 4. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
improving solubility of VH032-PEG5-C6-Cl in media
Welcome to the technical support center for VH032-PEG5-C6-Cl. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this PROTAC molecule in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a PROTAC (Proteolysis Targeting Chimera) molecule, which, due to its high molecular weight and complex structure, can present solubility challenges. It is readily soluble in organic solvents such as DMSO and ethanol.[1][2] However, its aqueous solubility is expected to be limited. The inclusion of a polyethylene (B3416737) glycol (PEG) linker is a key design element aimed at improving the hydrophilicity and water solubility of the molecule.[3][4][][6][7]
Q2: What is the role of the PEG5 linker in the solubility of this compound?
A2: The 5-unit polyethylene glycol (PEG5) linker in this compound plays a crucial role in enhancing its solubility in aqueous environments.[3][4][7] PEG linkers are composed of repeating hydrophilic ethylene (B1197577) glycol units, which can increase the water solubility of PROTACs and improve their compatibility with physiological conditions.[3][6] This is a common strategy to counteract the inherent hydrophobicity of the larger PROTAC molecule.[8]
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my cell culture media. What could be the cause?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue for poorly soluble compounds. This "crashing out" occurs because the compound is highly soluble in the organic solvent (DMSO) but has low solubility in the aqueous media. When the DMSO concentration is significantly lowered by dilution, the media can no longer maintain the compound in solution, leading to the formation of a precipitate. Components within the media, such as salts and proteins, can also influence the solubility of the compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing this compound solutions for in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or visible precipitate after diluting DMSO stock in media. | The concentration of this compound exceeds its solubility limit in the final media composition. | 1. Decrease the final concentration: Test a lower final concentration of this compound in your experiment. 2. Optimize the dilution method: Add the DMSO stock solution to the media dropwise while gently vortexing or swirling to facilitate rapid mixing and prevent localized high concentrations. 3. Increase the serum concentration: For cell-based assays, increasing the serum percentage in the media can sometimes aid in solubilizing hydrophobic compounds through protein binding. 4. Use a co-solvent system (for in vivo preparations): For animal studies, established protocols use co-solvents like PEG300 and Tween-80 to maintain solubility.[1][9][10] |
| Inconsistent results in biological assays. | Poor solubility leading to variable and inaccurate concentrations of the active compound in the assay. | 1. Visual inspection: Always visually inspect your prepared solutions for any signs of precipitation before adding them to your experiment. 2. Filter the solution: Pass the final working solution through a 0.22 µm filter to remove any undissolved micro-precipitates. 3. Quantify the final concentration: If feasible, use an analytical method like HPLC-UV to confirm the concentration of this compound in your final assay media. |
| Difficulty dissolving the solid compound initially. | The compound may be in a crystalline form with high lattice energy, making it resistant to dissolution. | 1. Use an appropriate organic solvent: Start by dissolving the solid this compound in 100% DMSO.[1] 2. Apply gentle heating and/or sonication: If dissolution is slow, gentle warming (be cautious of compound stability) or sonication can help to break down the solid and facilitate dissolution.[11] |
Quantitative Solubility Data
The following table summarizes the available solubility information for this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Observation |
| DMSO | 270 mg/mL (344.65 mM) | Soluble (may require ultrasound)[1] |
| Ethanol | 100 mg/mL (127.65 mM) | Soluble (may require ultrasound)[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 5 mg/mL (6.38 mM) | Clear solution[1][10] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL (6.38 mM) | Clear solution[1][10] |
| 10% DMSO, 90% corn oil | ≥ 5 mg/mL (6.38 mM) | Clear solution[1][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of solid this compound.
-
Add DMSO: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[9][11]
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Thaw Stock Solution: Thaw the 10 mM DMSO stock solution at room temperature.
-
Pre-warm Media: Pre-warm your cell culture media to the desired experimental temperature (e.g., 37°C).
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock:
-
Dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Dilute the 1 mM intermediate stock 1:100 in your pre-warmed cell culture media.
-
-
Direct Dilution (Use with Caution): If direct dilution is necessary, add the DMSO stock solution dropwise to the pre-warmed media while gently swirling. The final DMSO concentration in the media should be kept low (typically ≤ 0.5%) to minimize solvent effects on cells.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, consider the troubleshooting steps outlined above.
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting solubility problems.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: HaloTag Conjugation to VH032-PEG5-C6-Cl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using VH032-PEG5-C6-Cl for HaloTag-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as HaloPROTAC 2, is a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule designed to induce the degradation of HaloTag fusion proteins.[1] It consists of three key components:
-
A VH032 ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
A chloroalkane (C6-Cl) moiety that covalently binds to the HaloTag protein.[2][3]
-
A PEG5 linker that connects the VH032 ligand and the chloroalkane moiety.
By simultaneously binding to the HaloTag fusion protein and the VHL E3 ligase, this compound brings the target protein into close proximity with the ubiquitin-proteasome system, leading to its ubiquitination and subsequent degradation by the proteasome.
Q2: What is the expected outcome of treating cells with this compound?
Treatment of cells expressing a HaloTag fusion protein with this compound should result in a time- and concentration-dependent decrease in the levels of the HaloTag-tagged protein. One study reported that a 24-hour treatment with 2.5 µM this compound led to approximately 70% degradation of a GFP-HaloTag7 fusion protein.[1]
Q3: What are the key advantages of using the HaloTag system for targeted protein degradation?
The HaloTag system offers several advantages for studying protein function:
-
Specificity: The covalent and highly specific interaction between the HaloTag protein and its chloroalkane ligand minimizes off-target effects.[4][5]
-
Versatility: A single HaloTag fusion construct can be used for various applications, including protein degradation, imaging, and pull-down assays, by simply changing the ligand.[6][7]
-
Rapid and Irreversible Binding: The formation of the covalent bond is rapid and essentially irreversible, allowing for stable complex formation.[5][6][8]
Troubleshooting Guide
Issue 1: Low or No Degradation of the HaloTag Fusion Protein
If you observe minimal or no degradation of your target protein, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and target protein. Start with a range from nanomolar to low micromolar concentrations. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration. Degradation can typically be observed within hours, but maximal degradation may require 24 hours or longer. |
| Poor Cell Permeability of the Compound | While many HaloTag ligands are cell-permeable, issues can arise. Ensure the compound is properly dissolved. Consider using a different solvent or formulation if solubility is a concern. |
| Low Expression or Accessibility of the HaloTag Fusion Protein | Confirm the expression of your HaloTag fusion protein by Western blot or fluorescence microscopy (if using a fluorescent HaloTag ligand). Ensure the HaloTag is accessible and not sterically hindered within the fusion protein's structure. |
| Cell Line-Specific Differences in E3 Ligase Activity | The abundance and activity of VHL E3 ligase can vary between cell lines. Confirm VHL expression in your cell line of choice. |
| Compound Instability | Ensure proper storage of this compound, typically at -80°C and protected from light, to maintain its stability.[1] |
Issue 2: Non-Specific Cellular Toxicity or Off-Target Effects
If you observe significant cell death or unexpected changes in cellular processes, it could be due to off-target effects.
| Potential Cause | Troubleshooting Steps |
| High Concentration of this compound | High concentrations of small molecules can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically <0.1%). |
| Intrinsic Bioactivity of the VH032 Moiety | The VH032 ligand itself could have biological effects independent of HaloTag degradation. Include a control where cells are treated with VH032 alone or a similar VHL ligand not conjugated to the chloroalkane. |
| Non-Specific Binding | While the HaloTag interaction is specific, non-specific binding of the PROTAC to other cellular components can occur at high concentrations.[9][10] Perform control experiments in cells that do not express the HaloTag protein to assess non-specific effects.[11] |
Issue 3: Difficulty Reproducing Published Results
Variations in experimental conditions can lead to different outcomes.
| Potential Cause | Troubleshooting Steps |
| Differences in Cell Lines and Culture Conditions | Use the same cell line and culture conditions as the reference study if possible. Factors like cell passage number and confluency can influence results. |
| Variations in the HaloTag Fusion Construct | The specific protein fused to the HaloTag, as well as the linker used, can affect expression, localization, and accessibility of the tag. |
| Assay-Specific Parameters | Ensure that your method for detecting protein degradation (e.g., Western blot, fluorescence imaging) is optimized and validated. |
Experimental Protocols
General Protocol for Inducing HaloTag Fusion Protein Degradation
-
Cell Seeding: Plate cells expressing the HaloTag fusion protein at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound to the cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis and Analysis: Harvest the cells and lyse them in an appropriate buffer. Analyze the protein levels of the HaloTag fusion protein by Western blot or another quantitative method.
Protocol for Assessing Labeling Efficiency and Specificity
-
Control Cells: Use cells that do not express any HaloTag fusion protein as a negative control.
-
Labeling: Treat both the HaloTag-expressing cells and control cells with a fluorescent HaloTag ligand under the same conditions as your degradation experiment.
-
Washing: After incubation, wash the cells to remove any unbound ligand.
-
Imaging: Visualize the cells using fluorescence microscopy. Specific labeling should only be observed in the HaloTag-expressing cells.[8][12]
-
Flow Cytometry: For a more quantitative assessment, analyze the cells by flow cytometry to measure the fluorescence intensity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Halotag | Proteintech Group [ptglab.com]
- 3. HaloTag - Wikipedia [en.wikipedia.org]
- 4. The HaloTag: Improving Soluble Expression and Applications in Protein Functional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HaloTag® Technology: A Powerful Tool for Protein Labeling and Analysis [promega.sg]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. forum.microlist.org [forum.microlist.org]
- 12. A non-fluorescent HaloTag blocker for improved measurement and visualization of protein synthesis in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VH032-PEG5-C6-Cl
Welcome to the technical support center for VH032-PEG5-C6-Cl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this VHL ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also known as HaloPROTAC 2, is a synthetic molecule composed of the VH032 ligand, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a 5-unit polyethylene (B3416737) glycol (PEG) linker to a chlorohexane (C6-Cl) moiety. Its primary application is in the development of Proteolysis-Targeting Chimeras (PROTACs). The chloroalkane group can be used to attach a ligand for a target protein, creating a bifunctional molecule that induces the degradation of that protein. It is often used as a tool compound to induce the degradation of HaloTag fusion proteins.[1][2][3]
Q2: Is this compound expected to be toxic to cells on its own?
A2: The VHL ligand VH032, a component of this compound, has been reported to show no cell toxicity in several fibroblast, cancerous, and non-cancerous cell lines at concentrations up to 150 µM, and in some cases, up to 500 µM. However, the toxicity of the entire this compound conjugate may vary depending on the cell line and experimental conditions. It is always recommended to perform a dose-response experiment to determine the cytotoxic potential in your specific cell line of interest.
Q3: What are the common causes of a lack of target protein degradation when using a PROTAC derived from this compound?
A3: Several factors can contribute to a lack of degradation. These include poor cell permeability of the PROTAC, inefficient formation of the ternary complex (target protein-PROTAC-E3 ligase), or issues with the cellular ubiquitin-proteasome machinery. It is also crucial to ensure that the target cell line expresses sufficient levels of the VHL E3 ligase.
Q4: What is the "hook effect" and how can I avoid it in my experiments?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.
Troubleshooting Guides
Problem: No or weak target protein degradation is observed.
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | Modify the linker to improve physicochemical properties. Consider using a prodrug strategy to mask polar groups. |
| Inefficient Ternary Complex Formation | Optimize the linker length and composition. Use biophysical assays like TR-FRET or SPR to measure ternary complex formation. |
| Low E3 Ligase Expression | Confirm the expression of VHL in your target cell line using Western blot or qPCR. |
| Suboptimal PROTAC Concentration | Perform a comprehensive dose-response experiment to identify the optimal concentration and rule out the "hook effect". |
| Compound Instability | Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment. |
Problem: Significant off-target toxicity is observed.
| Possible Cause | Suggested Solution |
| Off-target Protein Degradation | Perform proteomic studies to identify unintended degraded proteins. Modify the target-binding warhead for improved selectivity. |
| Non-specific Cytotoxicity | Use an inactive control PROTAC (e.g., with an epimerized VHL ligand) to determine if the toxicity is dependent on VHL binding. |
| High PROTAC Concentration | Lower the concentration of the PROTAC to a range that still effectively degrades the target protein but minimizes toxicity. |
Quantitative Data
Table 1: In Vitro Anti-proliferative Activity of GP262 (a VH032-based PROTAC) [4]
| Cell Line | IC₅₀ (nM) |
| MDA-MB-231 | 68.0 ± 3.5 |
| MCF-7 | 161.6 ± 21 |
| MDA-MB-361 | 124.2 ± 6.3 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to assess the cytotoxicity of this compound in a given cell line.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[5][6][7][8]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5][6][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[9][10][11]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9][10][12]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to PROTAC-Induced Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome resistance to PROTAC-induced degradation in your experiments.
Troubleshooting Guides
This section provides structured guidance for identifying and addressing common issues encountered during PROTAC experiments that may lead to apparent or real resistance.
Issue 1: No or Weak Target Protein Degradation
You've treated your cells with a PROTAC, but the target protein levels are not decreasing as expected.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Permeability: If not already characterized, evaluate the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1] 2. Optimize Physicochemical Properties: Modify the linker to improve properties like solubility and polarity. Replacing a PEG linker with a phenyl ring or inserting basic nitrogen into aromatic rings can improve permeability.[2] 3. Prodrug Strategy: Employ prodrug strategies to mask polar groups, which can enhance cell uptake.[3] |
| Inefficient Ternary Complex Formation | 1. Confirm Target Engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the PROTAC is binding to both the target protein and the E3 ligase within the cell.[3] 2. Biophysical Assays: Directly measure ternary complex formation using assays such as AlphaLISA, FRET, or Surface Plasmon Resonance (SPR).[4][5] These can help identify the optimal concentration for complex formation. 3. Linker Optimization: The linker is critical for the geometry of the ternary complex.[6] Systematically vary the linker length and composition to promote a productive conformation. |
| Incorrect E3 Ligase Choice | 1. Confirm E3 Ligase Expression: Verify that the recruited E3 ligase (e.g., VHL, CRBN) is expressed in your cell line using Western Blot or qPCR.[1][6] 2. Test Alternative E3 Ligases: If the chosen E3 ligase is not effective, consider designing a PROTAC that recruits a different E3 ligase.[3] |
| "Hook Effect" | 1. Perform a Wide Dose-Response: Test your PROTAC over a broad concentration range (e.g., 1 pM to 100 µM) to see if you are in the hook effect region, where high concentrations lead to decreased degradation.[1][4] 2. Lower Concentrations: Test your PROTAC at lower concentrations (nanomolar to low micromolar) to find the optimal range for maximal degradation.[3] |
| PROTAC Instability | 1. Assess Stability: Check the stability of your PROTAC in the cell culture medium over the course of your experiment using methods like LC-MS.[7] 2. Proper Storage: Ensure the PROTAC is stored correctly according to the manufacturer's instructions. |
| Cell-Specific Factors | 1. Standardize Cell Culture: Use cells within a defined passage number range and maintain consistent seeding densities, as cell health and confluency can affect the ubiquitin-proteasome system.[3] |
Issue 2: Acquired Resistance After Prolonged Treatment
Your PROTAC initially worked well, but the cells have become resistant over time.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Mutations in the Target Protein | 1. Sequence the Target Gene: Sequence the gene encoding your target protein in the resistant cells to identify any mutations in the PROTAC binding site.[8] 2. Redesign the Warhead: If a mutation is identified, you may need to redesign the target-binding portion of your PROTAC.[8] |
| Alterations in E3 Ligase Machinery | 1. Sequence E3 Ligase Components: Sequence the genes for the recruited E3 ligase (e.g., VHL, CRBN) and its associated cullin-RING ligase components (e.g., CUL2).[8][9] Genomic alterations in these components are a primary cause of acquired resistance.[9][10][11] 2. Switch E3 Ligase: If resistance is due to alterations in one E3 ligase pathway, a PROTAC that recruits a different E3 ligase may still be effective.[8][12] For example, if cells are resistant to a VHL-based PROTAC, a CRBN-based one might work.[12] |
| Upregulation of Drug Efflux Pumps | 1. Measure Efflux Pump Expression: Use qPCR or Western blot to measure the expression levels of multidrug resistance proteins like ABCB1 (MDR1).[8][13] 2. Co-treatment with Inhibitors: Co-treat the resistant cells with an inhibitor of the suspected efflux pump (e.g., Zosuquidar for ABCB1) to see if it restores PROTAC potency.[8][13] |
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and how can I avoid it?
A1: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[3][4][5] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1][5] To avoid or mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[3][4] Testing lower concentrations is often key to finding the "sweet spot" for maximal degradation.[3]
Q2: How can I confirm that the observed protein loss is due to proteasomal degradation?
A2: To confirm that your PROTAC is working through the ubiquitin-proteasome system, you can co-treat your cells with a proteasome inhibitor, such as MG132 or bortezomib. If the degradation of your target protein is prevented or rescued in the presence of the proteasome inhibitor, it indicates that the observed protein loss is indeed proteasome-dependent.[8]
Q3: What are off-target effects and how can I minimize them?
A3: Off-target effects refer to the unintended degradation of proteins other than the intended target, which can lead to toxicity.[14] These can be degradation-dependent (the PROTAC degrades other proteins) or degradation-independent (the molecule itself has other pharmacological effects).[7] To minimize off-target effects:
-
Titrate the concentration: Use the lowest effective concentration of your PROTAC that achieves robust target degradation.[7]
-
Optimize the target-binding warhead: Use a more selective binder for your protein of interest.[3]
-
Modify the linker: The linker can influence the conformation of the ternary complex and thus affect selectivity.[3]
-
Perform washout experiments: Remove the PROTAC from the cell culture and monitor the recovery of the target protein and the reversal of the phenotype to confirm the effects are due to target degradation.[7]
Q4: Can PROTACs overcome resistance to traditional small molecule inhibitors?
A4: Yes, one of the key advantages of PROTACs is their potential to overcome resistance mechanisms to traditional inhibitors.[15] For instance, PROTACs can be effective against resistance caused by target protein mutations or overexpression because they lead to the degradation of the entire protein, not just inhibition of its activity.[16][17][18]
Q5: What are the key considerations for designing an effective PROTAC?
A5: The design of an effective PROTAC involves careful consideration of its three components: the target-binding ligand, the E3 ligase-recruiting ligand, and the linker. The linker's length, composition, and attachment points are critical as they influence the PROTAC's physicochemical properties and the geometry of the ternary complex.[6] The choice of E3 ligase is also crucial, and it must be expressed in the cell type of interest.[6]
Experimental Protocols
Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with your PROTAC at various concentrations and for different time points. Include a vehicle-only control.[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to your target protein. Wash the membrane and incubate with an HRP-conjugated secondary antibody.[8]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.[8]
Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a method to measure the formation of the ternary complex.
-
Reagent Preparation: Prepare your biotinylated target protein, GST-tagged E3 ligase, and a dilution series of your PROTAC.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC at various concentrations.
-
Incubation: Incubate the plate to allow for complex formation.
-
Bead Addition: Add AlphaLISA Glutathione Acceptor beads and Streptavidin Donor beads. Incubate the plate in the dark.[5]
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.[4]
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[4][5]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: The mechanism of the PROTAC hook effect.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes | Semantic Scholar [semanticscholar.org]
- 12. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 16. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kuickresearch.com [kuickresearch.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Ternary Complex Formation with VH032
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing VH032 to enhance ternary complex formation. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is VH032 and what is its primary mechanism of action?
A1: VH032 is a potent and selective small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its primary mechanism of action is to bind to VHL, a key component of the VHL-Elongin B-Elongin C (VCB) complex, thereby enabling the recruitment of this E3 ligase to a target protein of interest when VH032 is incorporated into a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that link a target-binding ligand to an E3 ligase ligand, like VH032, to induce the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4]
Q2: What is a ternary complex in the context of VH032?
A2: In the context of VH032-based PROTACs, a ternary complex is the crucial intermediate structure formed by the non-covalent association of three components: the target Protein of Interest (POI), the PROTAC molecule (containing VH032), and the VHL E3 ligase.[1] The formation of a stable and productive ternary complex is a prerequisite for the efficient ubiquitination of the target protein.
Q3: What is the binding affinity of VH032 to VHL?
A3: VH032 binds to the VHL E3 ligase with a dissociation constant (Kd) of approximately 185 nM.[2]
Q4: What are the key experimental applications of VH032?
A4: VH032 is widely used as a VHL ligand in the development of PROTACs for targeted protein degradation.[3][4] It is also utilized in various in vitro and in-cell assays to study the formation and stability of ternary complexes, including Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Co-Immunoprecipitation (Co-IP) assays.[5][6][7]
Q5: How should I store and handle VH032?
A5: VH032 powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in solvents like DMSO can be stored at -80°C for up to one year.[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] For in vivo experiments, it is best to prepare fresh solutions daily.[3]
Troubleshooting Guides
Issue 1: Weak or No Ternary Complex Formation
| Potential Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration (The "Hook Effect") | At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex.[8][9][10] Solution: Perform a wide dose-response experiment (e.g., 0.01 nM to 100 µM) to identify the optimal concentration for ternary complex formation and subsequent degradation.[8] |
| Poor Cell Permeability of the PROTAC | The physicochemical properties of the PROTAC may hinder its ability to cross the cell membrane and reach its intracellular targets.[11][12][13] Solution: Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA).[12][13] Consider optimizing the linker of the PROTAC to improve its properties.[13] |
| Low Expression of Target Protein or VHL | Insufficient levels of either the target protein or the VHL E3 ligase in the chosen cell line will limit ternary complex formation. Solution: Verify the expression levels of both the target protein and VHL using Western blotting. Consider using a cell line with higher expression levels or overexpressing the proteins of interest. |
| Instability of the PROTAC | The PROTAC molecule may be unstable in the experimental conditions (e.g., cell culture media, assay buffer). Solution: Evaluate the stability of the PROTAC over the time course of the experiment using techniques like LC-MS. |
| Steric Hindrance | The linker connecting VH032 to the target-binding ligand may be of an inappropriate length or composition, leading to steric clashes that prevent the formation of a stable ternary complex.[1] Solution: Synthesize and test a series of PROTACs with varying linker lengths and compositions to identify an optimal linker that facilitates cooperative binding. |
Issue 2: High Background Signal in In Vitro Assays (FP and TR-FRET)
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding to Assay Components | The fluorescently labeled probe or other assay components may bind non-specifically to the microplate wells or other proteins in the sample. Solution: Include a non-ionic detergent like 0.01% Triton X-100 or Tween-20 in the assay buffer.[14] Use non-binding microplates. |
| High Concentration of Fluorescent Probe | Using an excessive concentration of the fluorescently labeled VH032 analog can lead to high background and reduced assay sensitivity.[5][6] Solution: Titrate the fluorescent probe to determine the lowest concentration that provides a robust signal-to-noise ratio.[5][6] |
| Light Scattering from Aggregated Proteins | Protein aggregation can cause light scattering and interfere with fluorescence measurements. Solution: Ensure protein preparations are of high purity and monodisperse. Centrifuge protein solutions before use to remove any aggregates. |
| Autofluorescence of Compounds or Buffer | The test compounds or buffer components themselves may be fluorescent at the excitation and emission wavelengths used in the assay. Solution: Run control experiments with the compound or buffer alone to measure their intrinsic fluorescence and subtract this from the experimental values. |
| High DMSO Concentration | High concentrations of DMSO (typically >1%) can interfere with TR-FRET assays and affect protein stability.[5][6] Solution: Keep the final DMSO concentration in the assay as low as possible, ideally at or below 1%.[5][6] |
Issue 3: Inconsistent or Non-reproducible Co-Immunoprecipitation (Co-IP) Results
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Incomplete cell lysis can result in poor recovery of the target protein and its binding partners. Solution: Optimize the lysis buffer. For many protein-protein interactions, a non-denaturing lysis buffer (e.g., containing 1% Triton X-100) is recommended. Sonication may be required to efficiently lyse the nucleus and shear DNA. |
| Antibody Issues | The antibody used for immunoprecipitation may have low affinity, be non-specific, or the epitope may be masked within the complex. Solution: Use a high-affinity, validated antibody for IP. Test different antibodies that recognize different epitopes on the target protein. |
| High Background from Non-specific Binding to Beads | Proteins can non-specifically bind to the Protein A/G beads. Solution: Pre-clear the cell lysate by incubating it with beads alone before adding the antibody. Increase the stringency of the wash buffer by adding low concentrations of detergents (e.g., 0.1% Tween-20). |
| Disruption of Protein-Protein Interactions | Harsh lysis or wash conditions can disrupt the ternary complex. Solution: Use a milder lysis buffer and optimize the salt and detergent concentrations in the wash buffers. Perform all steps at 4°C to maintain protein stability and interactions. |
| Insufficient Incubation Time | Inadequate incubation time for antibody-lysate or bead-antibody binding can lead to low pull-down efficiency. Solution: Optimize the incubation times for each step. Typically, lysate is incubated with the antibody for 1-4 hours or overnight at 4°C. |
Quantitative Data Summary
Table 1: Binding Affinities and IC50 Values of VH032 and Related Compounds
| Compound | Assay Type | Target | Kd / Ki (nM) | IC50 (nM) | Reference |
| VH032 | - | VHL | 185 | - | [2] |
| VH032 | TR-FRET | VHL | 33.4 | 77.8 | [5] |
| VH032 | FP | VHL | 142.1 | 352.2 | [5] |
| VH298 | TR-FRET | VHL | 18.9 | 44.0 | [5] |
| VH298 | FP | VHL | 110.4 | 288.2 | [5] |
| MZ1 (PROTAC) | TR-FRET | VHL | 6.3 | 14.7 | [5] |
| BODIPY FL VH032 | TR-FRET | VHL | 3.01 | - | [5][6] |
| BODIPY FL VH032 | FP | VHL | 100.8 | - | [5][6] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
-
Cell Culture and Treatment: Plate cells to achieve 80-90% confluency. Treat cells with the desired concentration of VH032-based PROTAC or vehicle control (e.g., DMSO) for the indicated time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody against the target protein of interest to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration).
-
Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the target protein, VHL, and other potential components of the ternary complex.
Protocol 2: Fluorescence Polarization (FP) Competition Assay
-
Reagent Preparation: Prepare a stock solution of a fluorescently labeled VH032 probe (e.g., BODIPY FL VH032) and purified VCB complex in a suitable assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20).
-
Assay Plate Setup: In a black, low-volume 384-well plate, add the assay buffer.
-
Compound Addition: Add serial dilutions of the test compound (or VH032 as a positive control) to the wells. Include a vehicle control (DMSO).
-
Fluorescent Probe Addition: Add the fluorescently labeled VH032 probe to all wells at a final concentration optimized for the assay (typically in the low nanomolar range).[5][6]
-
Protein Addition: Initiate the binding reaction by adding the purified VCB complex to all wells. The final concentration of the VCB complex should be optimized to give a significant polarization window.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: PROTAC-mediated protein degradation pathway involving VH032.
Caption: A logical workflow for troubleshooting weak ternary complex formation.
References
- 1. portlandpress.com [portlandpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Western Blot Troubleshooting for Protein Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein degradation issues during Western blotting experiments.
Troubleshooting Guide: Protein Degradation
Protein degradation can manifest in various ways on a Western blot, including smeared bands, the appearance of multiple bands at lower molecular weights than expected, or a complete loss of signal. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Smeared bands or a downward smearing pattern below the expected band size.
| Possible Cause | Recommended Solution |
| Protease Activity | Endogenous proteases released during cell lysis can rapidly degrade proteins.[1] Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[2] Ensure thorough mixing. |
| Improper Sample Handling | Samples were not kept consistently cold, allowing proteases to become active.[2] Work quickly and keep samples on ice or at 4°C at all times during preparation.[2] Pre-chill all tubes, solutions, and equipment.[2] |
| Delayed Processing | Time delays between sample collection and processing can lead to degradation. Process samples as quickly as possible after harvesting. If immediate processing is not possible, flash-freeze tissues in liquid nitrogen and store at -80°C.[1] |
| Suboptimal Lysis Buffer | The lysis buffer may not be effective at inactivating endogenous proteases. Optimize your lysis buffer composition. For example, RIPA buffer is often effective for nuclear proteins, while Tris-HCl may be suitable for cytoplasmic proteins. |
| Repeated Freeze-Thaw Cycles | Multiple freeze-thaw cycles can lead to protein degradation.[1][3][4] Aliquot lysates into single-use volumes to avoid repeated thawing and freezing.[1][4] |
Problem: Multiple bands are observed at molecular weights lower than the target protein.
| Possible Cause | Recommended Solution |
| Partial Protein Degradation | Proteases may have partially cleaved the target protein, resulting in smaller fragments that are still recognized by the antibody. Use fresh protease inhibitors and ensure they are active. Consider using a broader spectrum inhibitor cocktail. |
| Caspase Activation (Apoptosis) | If your experimental conditions induce apoptosis, caspases (a family of proteases) will be activated and can cleave your target protein.[5][6][7][8] Analyze your samples for markers of apoptosis, such as cleaved caspase-3.[5][6][7][8] |
| Alternative Splicing or Isoforms | The multiple bands may represent different isoforms or splice variants of your target protein, not degradation products. Consult protein databases like UniProt to check for known isoforms of your protein of interest. |
Problem: Weak or no signal for the target protein.
| Possible Cause | Recommended Solution |
| Complete Protein Degradation | Extensive protease activity may have completely degraded the target protein.[1] Prepare fresh lysates using a robust lysis buffer containing fresh protease inhibitors and adhere strictly to cold-temperature protocols. |
| Low Protein Abundance | The target protein may be expressed at very low levels in your sample. Increase the amount of protein loaded onto the gel. Consider enriching your sample for the protein of interest through techniques like immunoprecipitation. |
| Inefficient Protein Extraction | The lysis buffer and procedure may not be optimal for extracting your specific protein. For membrane-bound or organelle-specific proteins, consider using fractionation kits or stronger detergents in your lysis buffer. |
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a protease inhibitor cocktail?
A1: A comprehensive protease inhibitor cocktail should target a broad range of proteases. Key components often include inhibitors for serine proteases (e.g., PMSF, aprotinin), cysteine proteases (e.g., leupeptin, E-64), and metalloproteases (e.g., EDTA, EGTA). Many commercially available cocktails offer a balanced combination of these inhibitors.
Q2: How critical is temperature control during sample preparation?
A2: Temperature control is paramount.[2] Proteases are enzymes with optimal activity at physiological temperatures. Keeping samples on ice or at 4°C significantly reduces their activity, thereby minimizing protein degradation.[2] All buffers, tubes, and centrifuges used during extraction should be pre-chilled.[2]
Q3: Can I reuse my lysis buffer with protease inhibitors?
A3: It is not recommended. Many protease inhibitors, such as PMSF, have a short half-life in aqueous solutions. For optimal protection against degradation, always add protease inhibitors fresh to your lysis buffer immediately before use.
Q4: My protein of interest is known to be heavily regulated by the ubiquitin-proteasome system. How does this affect my Western blot?
A4: The ubiquitin-proteasome system is a major pathway for targeted protein degradation within the cell.[9][10][11] If your protein is a target of this pathway, you may observe a smear of higher molecular weight bands (representing ubiquitinated protein) and potentially lower molecular weight degradation products. To study the ubiquitinated forms, you may need to use specific inhibitors of the proteasome (e.g., MG132) to prevent its degradation and allow for accumulation of the ubiquitinated species.[9]
Q5: How can I distinguish between protein degradation and post-translational modifications that cause band shifts?
A5: This can be challenging. Protein degradation typically results in bands of lower molecular weight. Post-translational modifications (PTMs) like phosphorylation, glycosylation, or ubiquitination will result in bands of higher molecular weight. To confirm, you can treat your lysates with enzymes that remove specific PTMs (e.g., phosphatases, glycosidases) and observe if the band shifts are reversed. For degradation, ensuring optimal sample preparation with fresh protease inhibitors should minimize the appearance of lower molecular weight bands.
Quantitative Data Summary
While exact degradation rates can vary significantly based on the specific protein, cell type, and experimental conditions, the following table provides a representative overview of the efficacy of protease inhibitors in preventing protein degradation over time.
| Time After Lysis (at 4°C) | % Protein Integrity (Without Protease Inhibitors) | % Protein Integrity (With Broad-Spectrum Protease Inhibitors) |
| 0 hours | 100% | 100% |
| 2 hours | ~70-80% | >95% |
| 6 hours | ~40-50% | >90% |
| 24 hours | <20% | ~80-90% |
Note: These are estimated values based on qualitative data from multiple sources. Actual results will vary.
Experimental Protocols
Protocol 1: Preparation of Cell Lysates from Cultured Cells
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing a freshly added protease inhibitor cocktail. A common volume is 1 mL per 10^7 cells.
-
For adherent cells, use a cell scraper to gently collect the cells into the lysis buffer. For suspension cells, pellet the cells by centrifugation at 4°C and then resuspend in lysis buffer.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C (e.g., on a rocker or rotator).
-
Centrifuge the lysate at approximately 12,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (the protein lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Add an appropriate volume of 2x Laemmli sample buffer to the desired amount of protein.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -80°C for later use.
Protocol 2: Preparation of Protein Lysates from Tissues
-
Dissect the tissue of interest on ice as quickly as possible to minimize degradation.
-
Immediately flash-freeze the tissue in liquid nitrogen. Samples can be stored at -80°C or used immediately.
-
Place the frozen tissue in a pre-chilled mortar and grind it into a fine powder using a pestle, keeping it frozen with liquid nitrogen.
-
Transfer the tissue powder to a pre-chilled tube containing ice-cold lysis buffer with a freshly added protease inhibitor cocktail. The buffer volume will depend on the amount of tissue (a general guideline is 500 µL of buffer per 50 mg of tissue).
-
Homogenize the sample further using a mechanical homogenizer or sonicator on ice.
-
Agitate the lysate for at least 2 hours at 4°C.
-
Centrifuge the lysate at approximately 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant into a fresh, pre-chilled tube.
-
Proceed with protein concentration determination and sample preparation for SDS-PAGE as described in Protocol 1 (steps 8-11).
Visualizations
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Western Blotting Sample Preparation [sigmaaldrich.com]
- 3. bio-rad.com [bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Activation of the Ubiquitin–Proteasome Pathway in the Diaphragm in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating Protein Knockdown by VH032-PEG5-C6-Cl: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into the field of targeted protein degradation, understanding the efficacy and validation of novel protein degraders is paramount. This guide provides an objective comparison of VH032-PEG5-C6-Cl, a VHL-recruiting PROTAC (Proteolysis Targeting Chimera), with other prominent protein degradation technologies. We present a comprehensive overview of experimental data, detailed methodologies for validation, and a clear visualization of the underlying biological pathways.
Mechanism of Action: The PROTAC Approach
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It consists of three key components:
-
A VH032-based ligand: This moiety binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key enzyme in the protein degradation cascade.
-
A chloroalkane (C6-Cl) moiety: This serves as a reactive handle to covalently attach a ligand that specifically binds to the target protein of interest.
-
A PEG5 linker: This flexible polyethylene (B3416737) glycol chain connects the VHL ligand and the target protein ligand, enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Once this ternary complex is formed, the VHL E3 ligase ubiquitinates the target protein, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Comparative Analysis of Protein Degradation Efficiency
The efficacy of a protein degrader is primarily assessed by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). While direct head-to-head data for this compound against a broad spectrum of targets is proprietary or context-dependent, we can compare the performance of VHL-based PROTACs with other widely used E3 ligase recruiting systems targeting the well-characterized protein, Bromodomain-containing protein 4 (BRD4).
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax (%) | Reference(s) |
| ARV-771 (VHL-based) | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | [1] |
| MZ1 (VHL-based) | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [1] |
| ARV-825 (CRBN-based) | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [1] |
| A1874 (MDM2-based) | MDM2 | BRD4 | 22Rv1 | ~32 nM | >98% | [2] |
Key Observations:
-
Both VHL- and CRBN-based PROTACs can achieve potent, nanomolar degradation of BRD4.[1]
-
The choice of E3 ligase can influence the degradation profile and potential off-target effects.
-
MDM2-based PROTACs offer a unique advantage in cancer cells with wild-type p53, as the MDM2 ligand (a nutlin derivative) can also stabilize p53, leading to a synergistic anti-proliferative effect.[2][3]
Experimental Protocols for Validating Protein Knockdown
Robust validation of protein knockdown is crucial. The following are detailed protocols for standard techniques used to quantify the degradation of a target protein.
Western Blotting
Western blotting is a semi-quantitative method to visualize and quantify the reduction in target protein levels.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound conjugated to a target-specific ligand at various concentrations and for different durations.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Quantification:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Quantitative PCR (qPCR)
qPCR is used to measure the mRNA levels of the target gene to ensure that the observed protein knockdown is due to degradation and not transcriptional repression.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells as described for Western blotting.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and primers specific for the target gene and a reference gene (e.g., GAPDH or ACTB).
-
-
Data Analysis:
-
Run the qPCR reactions on a real-time PCR instrument.
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative mRNA expression of the target gene using the ΔΔCt method.
-
Mass Spectrometry-Based Proteomics
Mass spectrometry offers a highly sensitive and unbiased method to quantify changes in the entire proteome, confirming the specificity of the degrader.
Protocol:
-
Sample Preparation:
-
Treat cells and lyse them as described for Western blotting.
-
-
Protein Digestion:
-
Denature the proteins, reduce the disulfide bonds, and alkylate the cysteine residues.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Cleanup and Fractionation:
-
Desalt the peptide mixture using a C18 column.
-
For complex samples, peptides can be fractionated using high-pH reverse-phase liquid chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
-
Data Analysis:
-
Identify and quantify the peptides using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins with significantly altered abundance in the treated samples compared to the control.
-
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the biological context, we provide the following diagrams generated using Graphviz.
Caption: Experimental workflow for validating protein knockdown.
Caption: Signaling pathway of PROTAC-induced protein degradation.
Conclusion
This compound represents a versatile tool for inducing targeted protein degradation. By recruiting the VHL E3 ligase, it can effectively knockdown proteins of interest. When compared to other E3 ligase recruiters like CRBN and MDM2, the choice of system depends on the specific target, cellular context, and desired therapeutic outcome. The experimental protocols provided in this guide offer a robust framework for validating the efficacy of this compound and other novel protein degraders, ensuring reliable and reproducible results in the pursuit of new therapeutic strategies.
References
A Comparative Guide to VHL Ligands for PROTAC Development: VH032-PEG5-C6-Cl in Focus
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the von Hippel-Lindau (VHL) E3 ligase ligand VH032-PEG5-C6-Cl with other prominent VHL ligands used in the development of Proteolysis Targeting Chimeras (PROTACs). By presenting key performance data, detailed experimental protocols, and visualizing the underlying biological pathway, this document aims to equip researchers with the necessary information to make informed decisions in the design and execution of their targeted protein degradation studies.
Introduction to VHL Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1] A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully and widely utilized E3 ligases in PROTAC design due to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[2]
These ligands are crucial for the formation of a stable ternary complex between the VHL E3 ligase, the PROTAC, and the target protein, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target.[3] This guide focuses on this compound, a derivative of the well-established VHL ligand VH032, and compares its characteristics with other key VHL ligands such as VH101 and VH298.
VHL-Mediated Ubiquitination Pathway
The diagram below illustrates the mechanism by which VHL, as part of the CUL2-RING E3 ligase complex, recognizes its substrate and mediates its ubiquitination, leading to degradation by the proteasome. Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-α) is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs).[4] This post-translational modification allows for recognition and binding by the β-domain of the VHL protein.[5] VHL, in complex with Elongin B, Elongin C, Cullin-2, and Rbx1, then polyubiquitinates HIF-α, marking it for degradation by the 26S proteasome.[5] PROTACs containing a VHL ligand mimic the binding of hydroxylated HIF-α, thereby recruiting the VHL E3 ligase complex to a new target protein.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VHL- and CRBN-Based PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to E3 Ligase Recruitment in PROTAC Design
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical design consideration in the development of a PROTAC is the choice of E3 ubiquitin ligase to be recruited. Among the more than 600 E3 ligases in the human proteome, von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the two most utilized for PROTAC design.[1] This guide provides a comprehensive and objective comparison of VHL-based PROTACs, exemplified by those utilizing the VH032 ligand, and CRBN-based PROTACs, supported by experimental data and detailed methodologies to inform rational drug design and development.
Mechanism of Action: A Tale of Two E3 Ligases
Both VHL- and CRBN-based PROTACs operate on the fundamental principle of inducing proximity between a protein of interest (POI) and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome. However, the distinct structural and biological characteristics of the VHL and CRBN E3 ligase complexes can influence the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.
VHL-based PROTACs , such as those incorporating the VH032 ligand, recruit the VHL-Elongin B-Elongin C (VBC) complex, a substrate receptor of the CUL2 E3 ubiquitin ligase.[1] VHL is predominantly located in the cytoplasm but can shuttle to the nucleus.[2] The interaction between VHL and its natural substrate, hypoxia-inducible factor 1α (HIF-1α), is dependent on the hydroxylation of a proline residue on HIF-1α, providing a specific recognition motif that has been exploited in the design of potent VHL ligands.[2]
CRBN-based PROTACs recruit the CUL4A-DDB1-RBX1 E3 ligase complex, with CRBN serving as the substrate receptor.[3] CRBN is primarily localized in the nucleus.[2] The discovery of thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) as ligands for CRBN has paved the way for the development of a wide array of CRBN-based PROTACs.[3] These ligands are generally smaller and more "drug-like" than many VHL ligands, which can offer advantages in terms of cell permeability and oral bioavailability.
Performance Comparison: Degradation of BRD4
To provide a quantitative comparison, we will examine the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4, a well-established target in oncology, by both VHL- and CRBN-based PROTACs. The VHL-based PROTACs MZ1 and ARV-771, both of which utilize a VH032-derived ligand, will be compared with the CRBN-based PROTACs dBET1 and ARV-825.
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | BRD4 (preferential) | H661 | 8 | >90 | [4] |
| H838 | 23 | >90 | [4] | |||
| HeLa | < 100 | Not Reported | [5] | |||
| ARV-771 | VHL | BRD2/3/4 | 22Rv1 (CRPC) | < 5 | Not Reported | [6] |
| dBET1 | CRBN | BRD4 | MV4;11 | Not Reported | >90 (at 100 nM) | [7] |
| 22Rv1 | Not Reported | >90 (at 100 nM) | [8] | |||
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma | < 1 | Not Reported | [8] |
Key Observations:
-
Potency (DC50): Both VHL- and CRBN-based PROTACs can achieve potent, nanomolar degradation of BRD4.[4][8] In some instances, CRBN-based PROTACs like ARV-825 have demonstrated sub-nanomolar DC50 values.[8]
-
Maximal Degradation (Dmax): Both classes of PROTACs are capable of inducing near-complete degradation of BRD4, with Dmax values often exceeding 90%.[4]
-
Selectivity: The choice of E3 ligase can influence the selectivity of degradation among protein family members. For instance, MZ1 demonstrates preferential degradation of BRD4 over BRD2 and BRD3.[4]
-
Cell Line Dependency: The degradation efficiency of PROTACs can be cell-line dependent, which may be attributed to varying expression levels of the respective E3 ligases.[1][9]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental evaluation of these PROTACs, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Mechanism of action for VHL- and CRBN-based PROTACs.
Caption: General experimental workflow for PROTAC characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. Below are protocols for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Culture the desired cell line to 70-80% confluency in appropriate media.
-
Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
4. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
HiBiT Assay for High-Throughput Degradation Analysis
The HiBiT assay offers a sensitive, quantitative, and high-throughput method for measuring protein degradation in live cells.[10][11]
1. Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.[10]
2. Assay Preparation:
-
Seed the HiBiT-tagged cell line in a 96- or 384-well white, clear-bottom plate.
-
Allow cells to adhere and grow overnight.
3. PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in the appropriate cell culture medium.
-
Add the PROTAC dilutions to the cells and incubate for the desired time points.
4. Lysis and Luminescence Measurement:
-
Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the complementary Large BiT (LgBiT) protein and substrate.[8]
-
The LgBiT protein binds to the HiBiT tag on the target protein, forming a functional NanoLuc® luciferase that generates a luminescent signal.[8]
-
Measure luminescence using a plate reader.
5. Data Analysis:
-
The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.
-
Normalize the luminescence readings to a vehicle-treated control.
-
Plot the normalized data against the PROTAC concentration and fit to a dose-response curve to calculate DC50 and Dmax.[8]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and duration of the experiment.
-
Treat cells with a range of PROTAC concentrations for the desired time period (e.g., 72 hours).
2. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (typically in a 1:1 volume ratio with the cell culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
3. Measurement:
-
Measure luminescence using a plate reader.
4. Data Analysis:
-
Normalize the luminescent signal to the vehicle-treated control to determine the percentage of cell viability.
-
Plot cell viability against PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
Immunoprecipitation for Ubiquitination Analysis
This protocol is used to confirm that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[12][13]
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation, along with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
2. Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the target protein or ubiquitin, coupled to protein A/G-agarose or magnetic beads, overnight at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
3. Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Analyze the eluates by Western blotting. If the target protein was immunoprecipitated, probe the blot with an anti-ubiquitin antibody. Conversely, if ubiquitin was immunoprecipitated, probe with an antibody against the target protein. A smear of high-molecular-weight bands will indicate polyubiquitination.
Conclusion
The choice between a VHL- and a CRBN-based PROTAC is a critical decision in the drug discovery process that should be guided by empirical data. Both E3 ligases have been successfully exploited to create highly potent and efficacious protein degraders. VHL-based PROTACs, such as those derived from the VH032 ligand, have demonstrated broad activity across various cell lines.[1] CRBN-based PROTACs often utilize smaller, more drug-like ligands which may confer favorable pharmacokinetic properties.[3] The optimal choice will depend on the specific target protein, the cellular context, the desired selectivity profile, and the intended therapeutic application. The experimental protocols provided in this guide offer a robust framework for the head-to-head comparison and characterization of novel protein degraders, enabling researchers to make data-driven decisions in the pursuit of new therapeutics.
References
- 1. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Beyond PEG: A Comparative Guide to Alternative Linkers for PROTACs
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical decision that profoundly influences therapeutic success. While polyethylene (B3416737) glycol (PEG) linkers have been a foundational tool in the field, a growing body of evidence demonstrates the power of alternative linker strategies in optimizing PROTAC performance. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.
The linker in a PROTAC molecule is far more than a simple tether connecting a target protein binder to an E3 ligase ligand. It actively dictates the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), governs physicochemical properties such as solubility and cell permeability, and ultimately determines the potency (DC50) and maximal degradation (Dmax) of the PROTAC.[1][] A suboptimal linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, thereby crippling the degrader's efficacy.[1][]
This guide explores the performance of various linker classes as alternatives to the commonly used PEG-based linkers, summarizing key quantitative data and providing detailed experimental methodologies for the cited experiments.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its DC50, the concentration required to degrade 50% of the target protein, and Dmax, the maximum percentage of target protein degradation. The following tables summarize quantitative data from various studies, offering insights into how different linker architectures can impact these key parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.[1]
Flexible Linkers: Alkyl vs. PEG
Flexible linkers, predominantly composed of alkyl and PEG chains, are often the initial choice in PROTAC design due to their synthetic accessibility.[3][4]
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ERα | VHL | PEG | 12 | >1000 | <20 | MCF-7 | [5] |
| ERα | VHL | PEG | 16 | 100-1000 | ~60 | MCF-7 | [5] |
| TBK1 | CRBN | Alkyl/Ether | 12 | >1000 | <20 | HEK293T | [3] |
| TBK1 | CRBN | Alkyl/Ether | 21 | 3 | 96 | HEK293T | [3] |
| CDK9 | CRBN | PEG | - | ~250 | ~70 | MV-4-11 | [3] |
Data presented is representative and compiled from the cited literature. Direct comparison should be made with caution.
Rigid Linkers: Enhancing Potency and Selectivity
Rigid linkers, which incorporate structures like aromatic rings, alkynes, triazoles, and cycloalkanes, can pre-organize the PROTAC into a bioactive conformation. This can enhance the stability of the ternary complex and improve pharmacokinetic properties.[][4][6]
| Target Protein | E3 Ligase | Linker Type | Key Rigid Motif | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| AR | CRBN | Rigid | Pyridine/di-piperidine | < 1 | >95 | LNCaP, VCaP | [3] |
| BRD4 | CRBN | Rigid | Alkyne | - | Enhanced cell growth inhibition | - | [3] |
| PARP1 | MDM2 | "Clickable" | Triazole | Potent cleavage & apoptosis | - | MDA-MB-231 | [3] |
Data presented is representative and compiled from the cited literature. Direct comparison should be made with caution.
Experimental Protocols
Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[7]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, MCF-7, LNCaP) in appropriate growth medium and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
"Click Chemistry" for PROTAC Synthesis
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient method for generating diverse PROTAC libraries.[3][8]
1. Preparation of Precursors:
-
Synthesize or obtain the target protein ligand (warhead) functionalized with either an azide (B81097) or an alkyne.
-
Synthesize or obtain the E3 ligase ligand (anchor) functionalized with the complementary reactive group (alkyne or azide).
-
Prepare a series of linkers with terminal azide and alkyne functionalities and varying lengths and compositions.
2. CuAAC Reaction:
-
In a suitable solvent (e.g., DMSO/t-BuOH/H2O), combine the warhead precursor, the anchor precursor, and the desired linker.
-
Add a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) and a ligand (e.g., TBTA) to catalyze the reaction.
-
Stir the reaction at room temperature until completion, monitored by LC-MS.
3. Purification:
-
Purify the resulting PROTAC using reverse-phase high-performance liquid chromatography (HPLC).
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Visualizing PROTAC Mechanisms and Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC development.
The Evolving Landscape of PROTAC Linkers
The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance.[9] While PEG linkers have been instrumental in the initial exploration of targeted protein degradation, the field is increasingly embracing a more diverse chemical toolbox.[3] Alkyl chains offer a simple, flexible alternative, while rigid linkers containing cyclic or aromatic groups can enhance potency and improve pharmacokinetic profiles.[1] The advent of click chemistry has streamlined the synthesis of PROTAC libraries, accelerating the optimization of linker architecture.[1] Furthermore, the development of "smart" linkers, such as photo-switchable linkers that can be activated by light, promises a future of highly controllable and targeted protein degradation therapies.[1] The rational selection and optimization of the linker, guided by comparative experimental data, will be paramount in unlocking the full therapeutic potential of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Mass Spectrometry for Degradation Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quantitative mass spectrometry techniques for validating protein degradation. It includes supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
The advent of targeted protein degradation (TPD) as a therapeutic modality has created a critical need for robust and accurate methods to quantify the degradation of specific proteins. Quantitative mass spectrometry has emerged as a powerful tool for this purpose, offering high sensitivity, specificity, and the ability to multiplex targets. This guide compares the two most prominent targeted mass spectrometry techniques, Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM), for their application in degradation validation studies, such as those involving Proteolysis Targeting Chimeras (PROTACs).
Comparison of Key Quantitative Mass Spectrometry Techniques
The choice between SRM and PRM depends on several factors, including the number of targets, the complexity of the sample, and the available instrumentation. Both techniques offer excellent performance for targeted protein quantification but differ in their underlying principles and workflows.
| Feature | Selected Reaction Monitoring (SRM) | Parallel Reaction Monitoring (PRM) | Untargeted Proteomics (e.g., TMT-labeling) |
| Principle | Monitors specific precursor-to-fragment ion transitions for a predefined set of peptides. | Monitors all fragment ions of a predefined set of precursor ions. | Globally identifies and quantifies thousands of proteins simultaneously. |
| Instrumentation | Triple Quadrupole (QqQ) Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) | High-Resolution Mass Spectrometer |
| Selectivity | High, based on two stages of mass filtering. | Very high, due to high-resolution mass analysis of fragment ions. | Lower for individual proteins compared to targeted methods. |
| Sensitivity | Very high, excellent for low-abundance proteins. | High, comparable to SRM.[1] | Generally lower than targeted methods for specific proteins. |
| Throughput | High, can monitor hundreds of transitions in a single run. | Moderate to high, depends on the number of targets and instrument speed. | High, analyzes the entire proteome in one experiment. |
| Method Development | More extensive, requires selection and optimization of fragment ions. | Less extensive, as all fragment ions are monitored. | Complex data analysis but less upfront method development per target. |
| Flexibility | Less flexible, transitions are fixed before acquisition. | More flexible, fragment ions for quantification can be selected post-acquisition. | Highly flexible, allows for retrospective data analysis. |
| Confirmation | Based on co-elution of multiple transitions from the same peptide. | High-confidence identification from the full MS/MS spectrum. | Based on peptide identification from MS/MS spectra. |
Performance Data in Degradation Studies
The following table summarizes representative quantitative data from studies comparing SRM and PRM for the quantification of proteins, which is a key aspect of validating degradation.
| Parameter | Selected Reaction Monitoring (SRM) | Parallel Reaction Monitoring (PRM) | Reference |
| Linearity (R²) | >0.99 | >0.99 | [1] |
| Limit of Quantification (LOQ) | Low fmol to amol on column | Low fmol to amol on column | [1] |
| Coefficient of Variation (CV) | <15% | <15% | [1][2] |
| Dynamic Range | 3-4 orders of magnitude | 4-5 orders of magnitude | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for SRM and PRM-based protein degradation experiments.
Protocol 1: Selected Reaction Monitoring (SRM) for Protein Degradation
1. Target and Peptide Selection:
- Identify the protein of interest for degradation analysis.
- In silico digest the protein sequence (e.g., with trypsin) to generate a list of potential peptides.
- Select 2-3 proteotypic peptides per protein that are unique and readily detectable by mass spectrometry.
- Synthesize stable isotope-labeled internal standard (SIS) peptides for each target peptide for absolute quantification.
2. Sample Preparation:
- Culture cells and treat with the degradation-inducing compound (e.g., PROTAC) at various concentrations and time points. Include a vehicle control (e.g., DMSO).
- Harvest cells and lyse to extract proteins.
- Perform a protein concentration assay (e.g., BCA assay).
- Denature, reduce, and alkylate the protein extracts.
- Digest the proteins into peptides using trypsin overnight at 37°C.
- Spike in the SIS peptides at a known concentration.
- Clean up the peptide mixture using solid-phase extraction (SPE).
3. LC-MS/MS Analysis:
- Develop an SRM method on a triple quadrupole mass spectrometer. This involves optimizing the collision energy for each precursor-to-fragment ion transition.
- Inject the prepared peptide samples onto a liquid chromatography (LC) system coupled to the mass spectrometer.
- Separate peptides using a reversed-phase column with a suitable gradient.
- Acquire data using the optimized SRM method, monitoring at least 2-3 transitions per peptide.
4. Data Analysis:
- Integrate the peak areas of the chromatographic peaks for both the endogenous (light) and internal standard (heavy) peptides.
- Calculate the ratio of the light to heavy peak areas.
- Determine the concentration of the target protein in each sample by comparing the light/heavy ratio to a standard curve.
- Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 2: Parallel Reaction Monitoring (PRM) for Protein Degradation
1. Target and Peptide Selection:
- Follow the same procedure as for SRM to select target proteins and proteotypic peptides.
- Synthesis of SIS peptides is also recommended for accurate quantification.
2. Sample Preparation:
- The sample preparation workflow is identical to the one described for SRM.
3. LC-MS/MS Analysis:
- Develop a PRM method on a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap). This involves creating an inclusion list of the precursor m/z values for the target peptides.
- Inject the peptide samples into the LC-MS/MS system.
- Separate peptides using a reversed-phase column.
- The mass spectrometer will isolate the precursor ions from the inclusion list and acquire high-resolution full MS/MS spectra for all fragment ions.
4. Data Analysis:
- Process the raw data using software such as Skyline.
- Extract the ion chromatograms for specific fragment ions from the full MS/MS spectra.
- Integrate the peak areas for the selected fragment ions of both the endogenous and SIS peptides.
- Calculate the light to heavy peak area ratios.
- Quantify the target protein and determine the extent of degradation as described in the SRM protocol.
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: The Ubiquitin-Proteasome System (UPS) signaling pathway.
Caption: A generalized experimental workflow for targeted proteomics.
Caption: Logical flow comparing SRM and PRM data acquisition.
References
A Researcher's Guide to Control Experiments for VH032-PEG5-C6-Cl Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VH032-PEG5-C6-Cl, a tool for targeted protein degradation, with its alternatives and outlines essential control experiments for robust and reliable data.
This compound, also known as HaloPROTAC 2, is a heterobifunctional molecule designed to induce the degradation of proteins tagged with HaloTag7. It achieves this by hijacking the cell's natural protein disposal system. The molecule consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a flexible PEG linker to a chloroalkane moiety that covalently binds to the HaloTag7 protein. This proximity forces the ubiquitination of the HaloTag7 fusion protein, marking it for destruction by the proteasome.
Performance Comparison of HaloPROTACs
The efficacy of PROTACs (Proteolysis Targeting Chimeras) can vary significantly based on the specific E3 ligase ligand, linker length, and the target protein. Below is a comparison of this compound with a more recent and potent alternative, HaloPROTAC3, and a newly developed HaloPROTAC-E. The data for HaloPROTAC3 and HaloPROTAC-E is derived from studies on endogenously tagged proteins, which is a more physiologically relevant system than overexpression models.
| Compound | VHL Ligand | Target Protein | DC50 | Dmax | Negative Control |
| This compound (HaloPROTAC 2) | VH032 (Active) | GFP-HaloTag7 (Overexpressed) | ~1-3 µM (estimated) | ~70% at 2.5 µM[1] | VH032(inactive)-PEG5-C6-Cl |
| HaloPROTAC3 | Optimized VHL Ligand | Endogenous HaloTag Fusions | ~19 nM[2] | >90%[2] | ent-HaloPROTAC3 |
| HaloPROTAC-E | Optimized VHL Ligand | Endogenous SGK3-Halo/Halo-VPS34 | 3-10 nM | >95% | Not explicitly tested, but expected to be inactive. |
| VH032(inactive)-PEG5-C6-Cl | VH032 (Inactive Diastereomer) | HaloTag7 Fusion Proteins | > 10 µM | < 10% | N/A |
| ent-HaloPROTAC3 | Inactive Enantiomer of VHL Ligand | HaloTag7 Fusion Proteins | Inactive | No degradation observed | N/A |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Essential Control Experiments
To ensure that the observed protein degradation is a direct result of the intended PROTAC mechanism, a series of control experiments are indispensable.
Inactive PROTAC Control:
The most critical control is a structurally similar but inactive PROTAC molecule. This is typically achieved by modifying the E3 ligase ligand to abolish its binding. For VH032-based PROTACs, this involves synthesizing a version with the inactive diastereomer of the VHL ligand, (S,S,S)-AHPC, instead of the active (S,R,S)-AHPC.[3][4] This control should not induce degradation of the target protein.
E3 Ligase Competition:
To confirm that the PROTAC acts through the intended E3 ligase, a competition experiment should be performed. This involves pre-treating the cells with a high concentration of the free E3 ligase ligand (e.g., VH298 for VHL) before adding the PROTAC. The free ligand will saturate the E3 ligase, preventing the PROTAC from binding and thus inhibiting degradation of the target protein.
Proteasome and Neddylation Inhibition:
The PROTAC-mediated degradation pathway relies on the proteasome. Pre-treatment of cells with a proteasome inhibitor, such as MG132 or epoxomicin, should block the degradation of the target protein.[2] Similarly, inhibiting the neddylation pathway, which is crucial for the activation of Cullin-RING E3 ligases like VHL, with an inhibitor like MLN4924, should also prevent degradation.
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of this compound induced protein degradation.
Caption: Workflow for quantifying PROTAC-mediated protein degradation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells stably expressing the HaloTag7 fusion protein of interest in a suitable multi-well plate at a density that allows for optimal growth during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound, its inactive control, and other relevant compounds (e.g., VH298, MG132, MLN4924) in DMSO.
-
Treatment:
-
For dose-response experiments, treat cells with a serial dilution of the PROTACs for a fixed duration (e.g., 24 hours).
-
For inhibitor studies, pre-treat cells with the inhibitor (e.g., 10 µM MG132 for 2 hours, or 1 µM MLN4924 for 4 hours) before adding the PROTAC.
-
For competition assays, pre-treat with a high concentration of the free VHL ligand (e.g., 100x molar excess of VH298) for 1-2 hours prior to adding the PROTAC.
-
Include a vehicle control (e.g., 0.1% DMSO) in all experiments.
-
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Denature the protein lysates and separate them on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for HaloTag7 and a primary antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the HaloTag7 protein signal to the corresponding loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
By employing these rigorous experimental controls and quantitative analyses, researchers can confidently validate their findings and contribute to the growing field of targeted protein degradation.
References
Assessing the Specificity of VH032-PEG5-C6-Cl: A Comparative Guide for Researchers
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. The specificity of these bifunctional molecules is paramount to their therapeutic success and research utility. This guide provides a comprehensive comparison of VH032-PEG5-C6-Cl, a von Hippel-Lindau (VHL)-recruiting PROTAC, with alternative approaches, supported by experimental data and detailed protocols to assess its performance.
This compound, also known as HaloPROTAC 2, is a chemical tool designed to induce the degradation of proteins fused with the HaloTag7.[1][2] It consists of the VH032 ligand, which recruits the VHL E3 ubiquitin ligase, a 5-unit polyethylene (B3416737) glycol (PEG) linker, and a chloroalkane moiety that covalently binds to the HaloTag.[1][2] The ensuing proximity between the VHL E3 ligase and the HaloTag fusion protein leads to the ubiquitination and subsequent degradation of the fusion protein by the proteasome.[3]
Comparative Analysis of E3 Ligase Ligands: VHL vs. Cereblon
The choice of E3 ligase recruiter is a critical determinant of a PROTAC's specificity and degradation profile. Besides VHL, Cereblon (CRBN) is another widely utilized E3 ligase in PROTAC design, with ligands such as thalidomide (B1683933) and pomalidomide.[4][5]
Studies have indicated that VHL-recruiting PROTACs may offer enhanced selectivity compared to their CRBN counterparts.[6] While the target-binding "warhead" of a PROTAC dictates its intended target, the E3 ligase recruiter can influence the degradation of off-target proteins. This is partly due to the intrinsic substrate specificities of the E3 ligases themselves. For instance, pomalidomide-based PROTACs are known to induce the degradation of certain endogenous zinc-finger proteins, an off-target effect not associated with VHL-based PROTACs.[1]
Conversely, the cellular levels and localization of the E3 ligase can also impact PROTAC efficacy. CRBN is predominantly nuclear, while VHL is found in both the cytoplasm and the nucleus, which may influence the degradation of targets in different subcellular compartments.[]
Quantitative Performance Data
The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following tables present a compilation of performance data for VHL- and CRBN-based PROTACs targeting the same protein, illustrating the impact of the E3 ligase recruiter on degradation potency.
Table 1: Comparative Degradation Potency of WEE1-Targeting PROTACs [4]
| PROTAC | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) |
| VHL-based PROTAC | VH032 | PEG | 50 | >95 |
| CRBN-based PROTAC | Pomalidomide | PEG | 250 | ~75 |
Table 2: Degradation of CRBN and VHL by Heterodimeric PROTACs [8]
This table shows the degradation of the E3 ligases themselves when targeted by a heterodimeric PROTAC designed to bring them together.
| Compound | Linker Composition | CRBN Degradation (%) | VHL Degradation (%) |
| 14a | PEG-based | 64 | Not significant |
| 18b | Alkyl-based | 54 | Not significant |
Assessing Specificity: Key Experimental Approaches
The gold standard for evaluating the specificity of a PROTAC is unbiased, quantitative mass spectrometry-based proteomics.[9] This technique provides a global view of the proteome, allowing for the identification and quantification of both on-target and off-target protein degradation. Orthogonal methods such as quantitative Western blotting are essential for validating proteomics data and for routine analysis.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows for key experimental protocols.
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Experimental workflow for quantitative Western blot analysis.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Wee1 degradation by PROTAC degraders recruiting VHL and CRBN E3 ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Orthogonal Validation of PROTAC-Mediated Protein Degradation
For researchers, scientists, and drug development professionals, establishing the efficacy and mechanism of action of a Proteolysis-Targeting Chimera (PROTAC) requires a multi-faceted approach. Relying on a single experimental technique is insufficient to fully validate PROTAC-mediated protein degradation.[1] This guide provides a comprehensive comparison of key orthogonal validation methods, complete with experimental protocols and data presentation, to ensure robust and reliable characterization of your PROTAC candidates.
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] This unique mechanism necessitates a thorough validation process to confirm on-target degradation, assess off-target effects, and elucidate the underlying molecular events.[1] An orthogonal validation strategy, employing multiple independent techniques, provides a higher degree of confidence in the observed effects.[1]
The PROTAC Mechanism of Action: A Stepwise Process
PROTACs function by forming a ternary complex with the target protein and an E3 ubiquitin ligase.[1] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.[2] The validation of a PROTAC's activity involves confirming each key step in this pathway.
Caption: PROTAC-mediated degradation of a target protein.
Comparison of Key Orthogonal Validation Methods
A combination of techniques is essential to build a comprehensive data package for a PROTAC candidate.[1] The following table summarizes and compares common orthogonal validation methods.
| Method | Principle | Quantitative Readout | Advantages | Limitations |
| Western Blot | Separates proteins by size to quantify the abundance of a specific protein using antibodies. | Band intensity (relative to loading control) | Widely accessible, straightforward, provides molecular weight information.[2] | Low throughput, semi-quantitative, requires specific antibodies. |
| Mass Spectrometry Proteomics | Unbiased identification and quantification of thousands of proteins to assess global changes in the proteome.[3] | Peptide spectral matches, ion intensity | Unbiased, high-throughput, can identify off-target effects.[3] | Technically complex, expensive, data analysis is challenging. |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown to verify the formation of the ternary complex (POI-PROTAC-E3 ligase).[4] | Presence of interacting proteins in the immunoprecipitate (Western Blot) | Directly demonstrates ternary complex formation.[4] | Can have high background, may not be quantitative, requires good antibodies. |
| Flow Cytometry | Measures protein levels in individual cells using fluorescently labeled antibodies.[1] | Mean Fluorescence Intensity (MFI) | High-throughput, provides single-cell data, can assess cell populations.[5] | Indirect measurement of protein levels, requires cell permeabilization for intracellular targets.[1] |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding to confirm target engagement.[3] | Shift in protein melting temperature (Tm) | Label-free, confirms direct target engagement in a cellular context.[6] | Not a direct measure of degradation, can be affected by downstream events.[6] |
Detailed Experimental Protocols
Western Blot for Protein Degradation
Principle: This technique separates proteins by molecular weight via gel electrophoresis, followed by transfer to a membrane and detection with specific antibodies to quantify the protein of interest.[2]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) or a time-course with a fixed concentration.[7] Include a vehicle control (e.g., DMSO).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.[2]
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate with a primary antibody specific for the protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[2]
-
Wash the membrane three times with TBST.[2]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.[7]
-
-
Detection: Add ECL substrate and image the chemiluminescent signal.[7] Quantify band intensities using densitometry software.
Mass Spectrometry-Based Proteomics for Off-Target Analysis
Principle: This unbiased approach identifies and quantifies thousands of proteins to confirm on-target degradation and identify potential off-target effects.[3]
Protocol:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control.[3]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.[3]
-
Isobaric Labeling (TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags for multiplexed quantitative analysis.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[3]
-
Data Analysis: Use specialized software to identify and quantify proteins. Proteins showing a significant and dose-dependent decrease in abundance in the PROTAC-treated samples are considered potential off-targets.[3]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Principle: This technique uses an antibody to pull down a specific protein (e.g., the E3 ligase) and its interacting partners, thereby demonstrating the formation of the POI-PROTAC-E3 ligase ternary complex.[4]
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.[4] Treat with the PROTAC or vehicle control for 4-6 hours.[4]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.[4]
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.[4]
-
Add an antibody against the E3 ligase (or a tag on the E3 ligase) to the pre-cleared lysate and incubate overnight at 4°C.[4]
-
Add fresh Protein A/G agarose beads to capture the antibody-protein complexes.[4]
-
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blot using antibodies against the POI and the E3 ligase to confirm their interaction.[9]
Flow Cytometry for Protein Degradation
Principle: This technique quantifies protein levels in individual cells by staining with a fluorescently labeled antibody.[1]
Protocol:
-
Cell Culture and Treatment: Treat cells with the PROTAC as described for Western blotting.
-
Cell Harvesting and Fixation: Harvest cells and fix with a crosslinking agent like paraformaldehyde.[1]
-
Permeabilization and Staining: Permeabilize the cells with a detergent and block non-specific binding.[1] Incubate with a primary antibody against the protein of interest, followed by a fluorescently labeled secondary antibody.[1]
-
Data Acquisition and Analysis: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.[1] Quantify the mean fluorescence intensity (MFI) and compare the results from PROTAC-treated cells to vehicle-treated controls.[1]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA measures the thermal stabilization of a protein upon ligand binding, providing evidence of direct target engagement within the cell.[6]
Protocol:
-
Compound Incubation: Incubate intact cells or cell lysates with the PROTAC or vehicle control.[6]
-
Heat Treatment: Heat the samples across a range of temperatures to induce protein denaturation and precipitation.[6]
-
Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated proteins by centrifugation.[6]
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other detection methods.[6] A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[6]
Orthogonal Validation Workflow
A logical and stepwise approach to PROTAC validation ensures a thorough characterization of the molecule's activity.
Caption: A typical workflow for orthogonal validation of a PROTAC.
By employing a suite of these orthogonal techniques, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates, paving the way for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: VH032-PEG5-C6-Cl-Mediated Protein Degradation versus siRNA Knockdown
In the landscape of functional genomics and drug discovery, the ability to specifically reduce the levels of a target protein is paramount. Two powerful and distinct technologies have emerged as frontline tools for achieving this: Proteolysis Targeting Chimeras (PROTACs), exemplified here by VH032-PEG5-C6-Cl, and small interfering RNA (siRNA)-mediated knockdown. This guide provides an objective comparison of these two methodologies, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms, performance, and experimental considerations, supported by experimental data.
At a Glance: Degradation vs. Silencing
| Feature | This compound (PROTAC) | siRNA Knockdown |
| Mechanism of Action | Post-translational: Hijacks the ubiquitin-proteasome system to induce degradation of the target protein. | Post-transcriptional: Utilizes the RNA interference (RNAi) pathway to induce cleavage and degradation of the target mRNA. |
| Target Molecule | Protein | mRNA |
| Mode of Action | Catalytic: One PROTAC molecule can induce the degradation of multiple target protein molecules. | Stoichiometric: One siRNA-RISC complex targets one mRNA molecule at a time. |
| Speed of Effect | Rapid, with protein degradation often observed within hours. | Slower onset, as it depends on the turnover rate of the existing protein pool after mRNA degradation. |
| Duration of Effect | Reversible upon compound washout, with protein levels recovering as new protein is synthesized. | Can be transient or lead to long-term silencing depending on the delivery method (e.g., transient transfection vs. stable expression of shRNA). |
| Specificity | Generally high, but potential for off-target protein degradation exists. | Prone to off-target effects through partial sequence complementarity with unintended mRNAs. |
Delving into the Mechanisms of Action
This compound: A HaloPROTAC Approach to Targeted Protein Degradation
This compound is a heterobifunctional molecule known as a PROTAC. It is specifically designed to target proteins that have been fused with a HaloTag. Its mechanism relies on hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.
The molecule consists of three key components:
-
VH032: A ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a component of the cellular machinery responsible for tagging proteins for degradation.
-
PEG5 (Polyethylene glycol linker): A spacer that connects the two ends of the molecule.
-
C6-Cl (Chloroalkane linker): This reactive moiety covalently binds to the HaloTag fused to the protein of interest.
By simultaneously binding to the HaloTag-fused protein and the VHL E3 ligase, this compound brings the target protein into close proximity with the ligase. This induced proximity leads to the poly-ubiquitination of the target protein, marking it for destruction by the proteasome. A key advantage of this approach is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.
siRNA: Post-Transcriptional Gene Silencing
Small interfering RNA (siRNA) operates at the messenger RNA (mRNA) level to prevent the synthesis of a target protein. This process, known as RNA interference (RNAi), is a natural cellular defense mechanism.
The process involves the following steps:
-
Introduction of siRNA: A short, double-stranded RNA molecule (typically 21-23 nucleotides) with a sequence complementary to the target mRNA is introduced into the cell.
-
RISC Loading: The siRNA is incorporated into a multi-protein complex called the RNA-Induced Silencing Complex (RISC).
-
Target Recognition and Cleavage: The siRNA guide strand within the RISC directs the complex to the target mRNA. The Argonaute-2 (Ago2) protein within RISC then cleaves the mRNA.
-
mRNA Degradation: The cleaved mRNA is subsequently degraded by cellular exonucleases, preventing it from being translated into a protein.
Performance Comparison: Quantitative Data
Table 1: Knockdown/Degradation Efficiency
| Reagent | Concentration | Time Point | Cell Line | % Reduction of Target (BRD4) | Reference |
| PROTAC BET Degrader | 100 nM | 24 hours | HeLa | >90% | [1] |
| BRD4 siRNA | 50 nM | 48 hours | HeLa | ~80% | [1] |
Table 2: Impact on Downstream Target (c-Myc Expression)
| Reagent | Concentration | Time Point | Cell Line | % Reduction of c-Myc | Reference |
| PROTAC BET Degrader | 100 nM | 24 hours | HeLa | ~75% | [1] |
| BRD4 siRNA | 50 nM | 48 hours | HeLa | ~70% | [1] |
Table 3: Anti-proliferative Effects (Cell Viability)
| Reagent | Time Point | Cell Line | IC50 / Effect | Reference |
| PROTAC BET Degrader | 72 hours | Diffuse Large B-cell Lymphoma | <10 nM | [1] |
| BRD4 siRNA | 72 hours | Medulloblastoma | Significant reduction in viability | [1] |
Off-Target Effects: A Critical Consideration
A significant challenge for both technologies is the potential for off-target effects.
For siRNA , off-target effects primarily arise from the "seed region" (nucleotides 2-8 of the guide strand) having partial complementarity to the 3' untranslated region (UTR) of unintended mRNAs, leading to their unintended degradation or translational repression. This can result in a broad range of unintended cellular consequences.[2]
For PROTACs , off-target effects can occur if the warhead (the part that binds the target protein) has affinity for other proteins, or if the PROTAC molecule induces the degradation of proteins that are not the intended target. However, studies on some PROTACs have shown them to be highly selective. For instance, a proteomics study of a HaloPROTAC revealed remarkable selectivity, with only the Halo-tagged protein and its known binding partners being significantly degraded.
Experimental Protocols
This compound Mediated Degradation of a HaloTag-Fusion Protein
This protocol provides a general workflow for inducing the degradation of a HaloTag-fusion protein using this compound.
Materials:
-
Cells expressing the HaloTag-fusion protein of interest.
-
This compound (resuspended in DMSO to a stock concentration of 10 mM).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Antibodies for Western blotting (anti-HaloTag and an antibody for a loading control, e.g., GAPDH or β-actin).
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. A typical starting concentration range is 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 2, 4, 8, 12, 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the HaloTag and a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities to determine the extent of protein degradation.
-
siRNA-Mediated Knockdown
This protocol outlines the general steps for a transient siRNA-mediated knockdown experiment.
Materials:
-
Target-specific siRNA and a non-targeting (scrambled) control siRNA (typically at a stock concentration of 20 µM).
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Cells to be transfected.
-
Cell culture medium and supplements.
-
Reagents for downstream analysis (e.g., qPCR or Western blotting).
Procedure:
-
Cell Seeding: One day before transfection, seed the cells in antibiotic-free medium so that they are 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the siRNA (e.g., to a final concentration of 10-50 nM) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time depends on the stability of the target protein and should be determined empirically.
-
Analysis of Knockdown Efficiency:
-
For mRNA analysis (qPCR): After 24-48 hours, harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative real-time PCR (qPCR) to measure the relative expression of the target mRNA compared to a housekeeping gene.
-
For protein analysis (Western Blot): After 48-72 hours, lyse the cells and perform Western blot analysis as described in the PROTAC protocol to assess the reduction in the target protein levels.
-
Visualizing the Cellular Machinery and Signaling Pathways
To better understand the context in which these technologies operate, the following diagrams illustrate the key cellular processes and signaling pathways involved.
Experimental Workflows
Cellular Mechanisms
Example Signaling Pathways
Conclusion
Both this compound-mediated protein degradation and siRNA knockdown are powerful techniques for reducing the levels of a target protein, each with its own set of advantages and disadvantages. PROTACs offer a rapid and potent method for eliminating the entire protein, which can be particularly advantageous for studying the non-scaffolding functions of a protein and for mimicking the acute effects of a therapeutic agent. In contrast, siRNA provides a robust and well-established method for preventing the synthesis of new protein, making it an excellent tool for genetic validation and for achieving longer-term suppression of protein expression. The choice between these two technologies will ultimately depend on the specific biological question being addressed, the nature of the target protein, and the desired experimental outcome. As both fields continue to advance, the precision and efficacy of these tools are expected to improve, further empowering researchers in their quest to understand and manipulate cellular processes.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of VH032-PEG5-C6-Cl
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for VH032-PEG5-C6-Cl, a VHL ligand-linker conjugate used in PROTAC research. Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with regulatory standards.
The primary source for detailed safety and disposal information for any chemical is its Safety Data Sheet (SDS). For this compound, with catalog number HY-112495, the SDS should be obtained from the supplier, MedChemExpress, prior to handling and disposal. The following procedures are based on general best practices for the disposal of similar research compounds and should be supplemented with the specific information provided in the product's SDS.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled, and sealable hazardous waste container. This container should be kept closed when not in use and stored in a designated secondary containment area away from incompatible materials.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof, and appropriately labeled hazardous waste container. It is crucial to avoid mixing this waste with other chemical waste streams unless compatibility has been confirmed.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and absorbent paper, are considered contaminated. These items must be disposed of as hazardous chemical waste in a designated container.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Decontamination Procedures
Following the collection of waste, any surfaces or equipment that may have come into contact with this compound should be thoroughly decontaminated. A suitable solvent, as recommended in the SDS, should be used. If no specific instructions are available, a common practice is to use a solvent in which the compound is soluble (e.g., DMSO, ethanol) followed by a thorough wash with soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
Final Disposal
The ultimate disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal facility. It is the responsibility of the researcher or their institution's Environmental Health and Safety (EHS) department to ensure that the disposal process complies with all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
While specific quantitative data regarding disposal is not publicly available and would be detailed in the product-specific SDS, the following table summarizes general information pertinent to the handling of this compound.
| Parameter | Value |
| CAS Number | 1799506-06-1 |
| Molecular Formula | C38H54ClN5O8S |
| Molecular Weight | 783.41 g/mol |
| Recommended Storage | -80°C (protect from light, stored under nitrogen) |
| Solubility (in vitro) | DMSO: ≥ 270 mg/mL; Ethanol: ≥ 100 mg/mL |
Note: The information in this table is for reference and should be confirmed with the product's Certificate of Analysis and SDS.
By adhering to these procedures, researchers can handle and dispose of this compound in a manner that ensures their safety, the protection of the environment, and full regulatory compliance. Always prioritize consulting the official Safety Data Sheet as the definitive guide for all safety and handling protocols.
Essential Safety and Operational Guide for Handling VH032-PEG5-C6-Cl
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the PROTAC VH032-PEG5-C6-Cl. This document provides immediate, essential safety protocols and logistical plans to ensure the safe and effective use of this compound in a laboratory setting.
As a novel and potent research chemical, this compound requires stringent safety measures to protect laboratory personnel and the environment. The following procedures are based on the Safety Data Sheet (SDS) provided by MedChemExpress and general best practices for handling Proteolysis Targeting Chimeras (PROTACs).
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in any form (solid or in solution). The required equipment is outlined below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant gloves are required. |
| Body Protection | Laboratory Coat | A standard lab coat must be worn and fully fastened. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure that the chemical fume hood is operational and the sash is at the appropriate height. All necessary equipment and reagents should be placed in the fume hood.
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Avoid creating dust.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Spills: In the event of a small spill, decontaminate the area with an appropriate solvent (e.g., 70% ethanol) and absorb the material with an inert absorbent. For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage Conditions:
This compound is shipped on dry ice and has specific storage requirements to ensure its stability.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | -20°C | 3 years | Store in a tightly sealed container. |
| 4°C | 2 years | Store in a tightly sealed container. | |
| In solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination. As a PROTAC, its biological activity warrants its classification as hazardous waste.
Waste Segregation:
-
Solid Waste: Unused solid this compound and any materials used for spill cleanup should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety office.
-
Contaminated Sharps: Any sharps (needles, etc.) that come into contact with the compound should be disposed of in a designated sharps container for hazardous chemical waste.
Final Disposal:
All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
Visual Workflow Guides
To further clarify the operational procedures, the following diagrams illustrate the key workflows for handling and disposal.
Caption: Workflow for Handling this compound.
Caption: Disposal Plan for this compound Waste.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
